molecular formula C16H16F3N3O2 B12387957 WAY-327131

WAY-327131

货号: B12387957
分子量: 339.31 g/mol
InChI 键: PFXVPQCNGGTFIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WAY-327131 is a useful research compound. Its molecular formula is C16H16F3N3O2 and its molecular weight is 339.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H16F3N3O2

分子量

339.31 g/mol

IUPAC 名称

4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C16H16F3N3O2/c1-23-13-5-3-2-4-11(13)12-10-14(16(17,18)19)21-15(20-12)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3

InChI 键

PFXVPQCNGGTFIM-UHFFFAOYSA-N

规范 SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F

产品来源

United States

Foundational & Exploratory

Unveiling the Molecular intricacies of WAY-100635: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of WAY-100635, a pivotal research tool in neuropharmacology. Initially identified as a highly selective and potent silent antagonist for the serotonin 1A (5-HT1A) receptor, subsequent investigations have revealed a more complex pharmacological profile, notably its potent agonist activity at the dopamine D4 receptor. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and visualizes the compound's interaction with critical signaling pathways.

Core Pharmacological Profile: A Dual-Action Ligand

WAY-100635 exhibits a high affinity for the human 5-HT1A receptor, acting as a "silent" antagonist, meaning it binds to the receptor without initiating a cellular response, thereby blocking the effects of endogenous serotonin and other 5-HT1A agonists.[1][2] This potent antagonism has been demonstrated across various in vitro and in vivo models.[1][2][3]

Interestingly, further research has unveiled that WAY-100635 is also a potent agonist at the dopamine D4 receptor, a finding that necessitates a re-evaluation of studies where it was used under the assumption of sole 5-HT1A selectivity.[4][5] This dual activity underscores the importance of comprehensive pharmacological profiling in drug research and development.

Quantitative Pharmacological Data

The following tables summarize the key binding affinities and functional potencies of WAY-100635 at its primary targets.

Receptor Parameter Value Species/System
5-HT1ApIC508.87Rat Hippocampal Membranes
5-HT1AIC501.35 nMRat Hippocampus
5-HT1AKi0.39 nM-
5-HT1ApA29.71Guinea-Pig Ileum
5-HT1AKd0.37 ± 0.051 nMRat Hippocampal Membranes
5-HT1AKd0.10 nMRat Brain Membranes
5-HT1ABmax312 ± 12 fmol/mg proteinRat Hippocampal Membranes
Dopamine D4.2Ki16 nM-
Dopamine D4.4Ki3.3 ± 0.6 nMHEK-D4.4 Cells
Dopamine D4.2Kd2.4 nM-
Dopamine D4.4EC509.7 ± 2.2 nMHEK-D4.4 Cells
Dopamine D2LKi940 nM-
Dopamine D3Ki370 nM-
α1-adrenergicpIC506.6-

Key Experimental Methodologies

Radioligand Binding Assays

These assays are fundamental to determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of WAY-100635 for the 5-HT1A receptor.

Protocol Outline:

  • Membrane Preparation: Rat hippocampal tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the 5-HT1A receptors.

  • Incubation: The membrane preparation is incubated with increasing concentrations of radiolabeled [3H]WAY-100635. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 8-OH-DPAT).[1][6]

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are then analyzed using Scatchard analysis to determine Kd and Bmax values.[7]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_results Results Tissue Hippocampal Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with [3H]WAY-100635 Membranes->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Scatchard Plot) Counting->Analysis Kd Kd (Affinity) Analysis->Kd Bmax Bmax (Receptor Density) Analysis->Bmax

Fig. 1: Workflow for Radioligand Binding Assay.
Functional Assays: Antagonism at 5-HT1A Receptors

These experiments assess the functional consequences of WAY-100635 binding to the 5-HT1A receptor.

Objective: To determine the ability of WAY-100635 to block the effects of a 5-HT1A agonist.

Protocol Outline (Isolated Guinea-Pig Ileum):

  • Tissue Preparation: A section of the guinea-pig ileum is mounted in an organ bath containing a physiological salt solution.

  • Agonist Response: The tissue is exposed to a 5-HT1A agonist, such as 5-carboxamidotryptamine, which induces a contractile response.

  • Antagonist Incubation: The tissue is pre-incubated with varying concentrations of WAY-100635.

  • Challenge with Agonist: The agonist is re-introduced, and the contractile response is measured.

  • Data Analysis: The ability of WAY-100635 to shift the concentration-response curve of the agonist to the right is used to calculate its pA2 value, a measure of antagonist potency.[1]

Signaling Pathways

5-HT1A Receptor Antagonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. WAY-100635, as a silent antagonist, binds to the 5-HT1A receptor but does not trigger this downstream signaling cascade. Instead, it competitively blocks the binding of serotonin and other agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent reduction in cAMP.

G cluster_way WAY-100635 Action cluster_agonist Normal Agonist Signaling WAY100635 WAY-100635 Receptor 5-HT1A Receptor WAY100635->Receptor Binds and Blocks G_protein Gi/o Protein Receptor->G_protein Activates Serotonin Serotonin (Agonist) Serotonin->Receptor AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Fig. 2: 5-HT1A Receptor Antagonism by WAY-100635.
Dopamine D4 Receptor Agonism

In contrast to its action at the 5-HT1A receptor, WAY-100635 acts as a full agonist at the dopamine D4 receptor. The D4 receptor is also a GPCR, and its activation by an agonist like dopamine or WAY-100635 leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This highlights the compound's ability to elicit opposing functional responses at different receptor subtypes.[4]

G cluster_way_d4 WAY-100635 Action cluster_d4_signaling D4 Receptor Signaling WAY100635_D4 WAY-100635 Receptor_D4 Dopamine D4 Receptor WAY100635_D4->Receptor_D4 Binds and Activates G_protein_D4 Gi/o Protein Receptor_D4->G_protein_D4 Activates AC_D4 Adenylyl Cyclase G_protein_D4->AC_D4 Inhibits cAMP_D4 ↓ cAMP AC_D4->cAMP_D4

Fig. 3: Dopamine D4 Receptor Agonism by WAY-100635.

Conclusion

WAY-100635 is a pharmacologically complex molecule with high-affinity binding to both 5-HT1A and dopamine D4 receptors. Its characterization as a silent antagonist at the former and a potent agonist at the latter provides a valuable lesson in the intricacies of drug-receptor interactions. This guide has summarized the key quantitative data, outlined the fundamental experimental protocols used in its characterization, and visualized its divergent signaling mechanisms. A thorough understanding of this dual pharmacology is critical for the accurate interpretation of past and future studies employing this important research compound.

References

Unveiling the Biological Target of WAY-100635: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635 is a widely utilized research tool in the field of neuropharmacology. Initially characterized as a potent and selective silent antagonist for the serotonin 1A (5-HT1A) receptor, subsequent studies have revealed a more complex pharmacological profile.[1] This technical guide provides an in-depth overview of the biological targets of WAY-100635, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support researchers in its application. It is important to note that while the query specified WAY-327131, the available scientific literature predominantly refers to WAY-100635, which will be the focus of this guide.

Primary Biological Target: 5-HT1A Receptor

The principal biological target of WAY-100635 is the 5-HT1A receptor, a subtype of serotonin receptor belonging to the G-protein coupled receptor (GPCR) superfamily. WAY-100635 exhibits high affinity for this receptor and functions as a silent antagonist, meaning it binds to the receptor without eliciting an intrinsic response, thereby blocking the effects of agonists.[1][2]

Quantitative Binding Data for WAY-100635 at the 5-HT1A Receptor

The following table summarizes the binding affinity of WAY-100635 for the 5-HT1A receptor as reported in various studies.

ParameterValueSpecies/TissueRadioligandReference
pIC508.87Rat Hippocampal Membranes[3H]8-OH-DPAT[2]
IC502.2 nMNot SpecifiedNot Specified
IC500.91 nMNot SpecifiedNot Specified[3]
Ki0.84 nMRat 5-HT1A ReceptorsNot Specified
Ki0.39 nMNot SpecifiedNot Specified[3]
pKi9.51Human 5-HT1A ReceptorsNot Specified[4]
Kd87 ± 4 pMRat Hippocampal Membranes[3H]WAY-100635[5]
Kd0.10 nMRat Brain Membranes[3H]WAY-100635[6]
Kd0.32 nMHuman 5-HT1A Receptors in CHO cells[3H]WAY-100635[7]
pA29.71Guinea-pig Ileum5-Carboxamidotryptamine[2]
pKB9.47Human 5-HT1A ReceptorsNot Specified[4]

Secondary Biological Target: Dopamine D4 Receptor

Further investigations have revealed that WAY-100635 also possesses a notable affinity for the dopamine D4 receptor, where it acts as a potent agonist.[1][8] This finding is critical for the interpretation of studies utilizing WAY-100635 as a "selective" 5-HT1A antagonist and suggests that its observed effects may, in some contexts, be attributable to its activity at D4 receptors.

Quantitative Binding and Functional Data for WAY-100635 at Dopamine Receptors

The table below presents the binding affinities and functional potencies of WAY-100635 at various dopamine receptor subtypes.

ReceptorParameterValueSpecies/Cell LineReference
D4.2Ki16 nMNot Specified[3][8]
D4.4Ki3.3 ± 0.6 nMHEK-293 Cells[8]
D4.4pKi7.42Human D4.4 Receptors[4]
D4.2Kd2.4 nMNot Specified[3][8]
D4.4EC509.7 ± 2.2 nMHEK-D4.4 Cells[8]
D4.4pEC506.63CHO cells[4]
D2LKi940 nMNot Specified[3][8]
D2LKi420 ± 11 nMHEK-293 Cells[8]
D3Ki370 nMNot Specified[3][8]

Receptor Selectivity Profile

WAY-100635 demonstrates a high degree of selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors, although its affinity for the D4 receptor is a notable exception.

Receptor SubtypeParameterValueFold Selectivity (vs. 5-HT1A)Reference
5-HT1ApIC508.9-[3]
α1-adrenergicpIC506.6~200-fold[3]
Other 5-HT subtypes->100-fold selectivity>100[2]

Experimental Protocols

The characterization of WAY-100635's binding profile has been predominantly achieved through radioligand binding assays. Below is a generalized protocol synthesized from common methodologies reported in the literature.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat hippocampus or cells expressing the receptor) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, potentially with a cryoprotectant like sucrose, for storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

  • On the day of the assay, thaw and resuspend the membrane preparation in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Perform the assay in a 96-well plate with a final volume of 250 µL per well.

  • For saturation assays: Add increasing concentrations of the radioligand (e.g., [3H]WAY-100635) to wells containing the membrane preparation.

  • For competition assays: Add a fixed concentration of the radioligand and varying concentrations of the competing compound (WAY-100635) to wells with the membrane preparation.

  • Define non-specific binding by adding a high concentration of a known ligand (e.g., unlabeled serotonin or 8-OH-DPAT) to a set of wells.

  • Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes), with gentle agitation.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation assays, use non-linear regression to fit the specific binding data to a one-site binding model to determine the Kd and Bmax.

  • For competition assays, use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunits can also modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT1A Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion_out K+ Efflux GIRK->K_ion_out Causes Serotonin Serotonin Serotonin->Receptor Binds ATP ATP ATP->AC

Caption: Simplified 5-HT1A receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the affinity of a test compound.

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

WAY-100635 is a high-affinity silent antagonist of the 5-HT1A receptor and a potent agonist of the dopamine D4 receptor. Its well-characterized pharmacological profile makes it an invaluable tool for neuropharmacological research. However, researchers must consider its dual activity at both 5-HT1A and D4 receptors when designing experiments and interpreting results. The data and protocols presented in this guide are intended to provide a comprehensive resource for the effective application of WAY-100635 in a research setting.

References

The Pharmacological Profile of WAY-316606: A Potent Inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 has been identified as a potent small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt signaling pathway. By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, leading to the activation of Wnt signaling. This mechanism of action has demonstrated significant anabolic effects on bone tissue in preclinical models, highlighting its potential as a therapeutic agent for conditions such as osteoporosis. This technical guide provides a comprehensive overview of the pharmacological profile of WAY-316606, including its binding affinity, functional activity, and the experimental protocols used for its characterization.

Introduction

The canonical Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and metabolic bone disorders.[1][4] Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble antagonist that binds directly to Wnt proteins, thereby preventing their interaction with Frizzled (Fz) receptors and inhibiting the downstream signaling cascade.[4][5][6] Inhibition of sFRP-1 has emerged as a promising therapeutic strategy to enhance Wnt signaling and promote tissue regeneration, particularly in bone.[7][8] WAY-316606 is a small molecule developed to inhibit sFRP-1 and has shown promise in stimulating bone formation.[7]

Mechanism of Action

WAY-316606 functions by directly binding to sFRP-1, which prevents sFRP-1 from sequestering Wnt ligands. This allows Wnt proteins to bind to their Frizzled (Fz) receptors and LRP5/6 co-receptors on the cell surface. The formation of the Wnt-Fz-LRP5/6 complex initiates a signaling cascade that leads to the inhibition of the β-catenin destruction complex. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes involved in osteoblast differentiation and bone formation.[4][5][7][9]

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fz Frizzled Receptor (Fz) Wnt->Fz Binds sFRP1 sFRP-1 sFRP1->Wnt Sequesters WAY316606 WAY-316606 WAY316606->sFRP1 Inhibits LRP LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Fz->Dsh Activates DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Co-activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription BoneFormation ↑ Bone Formation Wnt_Target_Genes->BoneFormation

Caption: Mechanism of action of WAY-316606 in the canonical Wnt signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for WAY-316606's interaction with sFRP-1 and its functional activity.

Table 1: Binding Affinity of WAY-316606 for sFRP-1
ParameterValue (µM)Assay MethodReference
KD0.08Tryptophan Fluorescence Quenching[7]
IC500.5Fluorescence Polarization[5][10]
Table 2: Functional Activity of WAY-316606
ParameterValue (µM)Assay SystemReference
EC500.65TCF-Luciferase Reporter Gene Assay (U2OS cells)[5][7]
EC50~0.001Murine Calvarial Organ Culture (Total Bone Area)[7]

Detailed Experimental Protocols

Tryptophan Fluorescence Quenching Assay for KD Determination

This assay was utilized to measure the direct binding of WAY-316606 to purified human sFRP-1 protein.

  • Principle: The intrinsic fluorescence of tryptophan residues within a protein can be quenched upon the binding of a small molecule ligand. The change in fluorescence intensity is proportional to the fraction of protein bound to the ligand.

  • Protocol:

    • Purified recombinant human sFRP-1 protein is diluted to a final concentration of 0.1 µM in a suitable buffer (e.g., PBS, pH 7.4).

    • A stock solution of WAY-316606 in DMSO is prepared and serially diluted.

    • Increasing concentrations of WAY-316606 are added to the sFRP-1 solution. The final DMSO concentration is kept constant across all samples (e.g., <1%).

    • The mixture is incubated at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

    • Tryptophan fluorescence is measured using a spectrofluorometer with an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 340 nm.

    • The change in fluorescence intensity is plotted against the concentration of WAY-316606.

    • The dissociation constant (KD) is determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Fluorescence Polarization (FP) Assay for IC50 Determination

This competitive binding assay measures the ability of WAY-316606 to displace a fluorescently labeled probe from sFRP-1.[5][10]

  • Principle: A small fluorescent molecule (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (sFRP-1), its tumbling is slowed, leading to an increase in fluorescence polarization. A competing compound (WAY-316606) that displaces the probe will cause a decrease in polarization.

  • Protocol:

    • A fluorescent probe compound that binds to sFRP-1 is identified and synthesized.

    • Purified human sFRP-1 protein and the fluorescent probe are incubated together at fixed concentrations in an appropriate assay buffer.

    • WAY-316606 is serially diluted and added to the protein-probe mixture.

    • The reaction is incubated to allow for competitive binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The data is plotted as fluorescence polarization versus the concentration of WAY-316606.

    • The IC50 value, the concentration of WAY-316606 that displaces 50% of the bound fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.

TCF-Luciferase Reporter Gene Assay for EC50 Determination

This cell-based functional assay measures the activation of the canonical Wnt signaling pathway.[7]

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing T-cell factor (TCF) binding elements. Activation of the Wnt pathway leads to β-catenin-mediated transcription of the luciferase gene, resulting in light emission that can be quantified.

  • Protocol:

    • A suitable cell line, such as human osteosarcoma U2OS cells, is stably transfected with a TCF-luciferase reporter construct.[7]

    • Cells are seeded in microplates and allowed to adhere.

    • Cells are co-treated with a sub-optimal concentration of Wnt3a-conditioned medium (to provide a basal level of Wnt stimulation) and varying concentrations of WAY-316606 in the presence of a fixed concentration of sFRP-1.

    • The plates are incubated for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.

    • A luciferase substrate (e.g., luciferin) is added to the cells, and luminescence is measured using a luminometer.

    • The EC50 value, the concentration of WAY-316606 that produces 50% of the maximal response, is determined by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_overall Overall Workflow TFQ Tryptophan Fluorescence Quenching Assay KD_Result Result: KD = 0.08 µM TFQ->KD_Result FP Fluorescence Polarization Assay IC50_Result Result: IC50 = 0.5 µM FP->IC50_Result Profile Pharmacological Profile KD_Result->Profile IC50_Result->Profile TCF_Luc TCF-Luciferase Reporter Gene Assay EC50_Cell_Result Result: EC50 = 0.65 µM TCF_Luc->EC50_Cell_Result Calvarial Murine Calvarial Organ Culture EC50_Organ_Result Result: ↑ Bone Formation (EC50 ~1 nM) Calvarial->EC50_Organ_Result EC50_Cell_Result->Profile EC50_Organ_Result->Profile Compound WAY-316606 Binding Characterize Binding to sFRP-1 Compound->Binding Functional Assess Functional Activity Compound->Functional Binding->TFQ Binding->FP Functional->TCF_Luc Functional->Calvarial

Caption: A logical workflow for the pharmacological characterization of WAY-316606.

In Vivo and Ex Vivo Activity

In an ex vivo murine calvarial organ culture assay, WAY-316606 demonstrated robust anabolic activity by increasing the total bone area at concentrations as low as 0.1 nM.[7] This provides strong evidence that the inhibition of sFRP-1 by WAY-316606 translates into a pro-osteogenic effect in a tissue context.

Conclusion

WAY-316606 is a potent and selective small molecule inhibitor of sFRP-1. Through its well-defined mechanism of action, it effectively activates the canonical Wnt signaling pathway, leading to increased bone formation in preclinical models. The quantitative pharmacological data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of sFRP-1 inhibition. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of WAY-316606 is warranted to fully evaluate its clinical utility.

References

WAY-327131 synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of WAY-327131 is currently not feasible due to the limited publicly available information. Despite extensive searches through scientific literature, chemical databases, and patent filings, specific details regarding its synthesis, comprehensive characterization, and biological signaling pathways remain elusive.

This compound is identified by the CAS Number 725695-33-0 and has the molecular formula C₁₆H₁₆F₃N₃O₂. While it is available from several chemical suppliers for research purposes, the detailed synthetic procedures and in-depth analytical data required for a comprehensive technical guide are not disclosed in publicly accessible documents.

General Information

ParameterValue
IUPAC Name 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
CAS Number 725695-33-0
Molecular Formula C₁₆H₁₆F₃N₃O₂
Molecular Weight 339.31 g/mol
Purity (typical) >98%

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. The synthesis would likely involve the construction of the substituted pyrimidine core followed by the attachment of the morpholine and methoxyphenyl moieties. A possible retrosynthetic analysis is presented below, though this is a theoretical pathway and has not been experimentally verified from available literature.

Retrosynthetic Pathway Analysis

This diagram illustrates a hypothetical disconnection approach for the synthesis of this compound.

G WAY327131 This compound C₁₆H₁₆F₃N₃O₂ PyrimidineCore Substituted Pyrimidine Core WAY327131->PyrimidineCore Disconnection Morpholine Morpholine PyrimidineCore->Morpholine Disconnection Methoxyphenyl 2-Methoxyphenyl Grignard or boronic acid PyrimidineCore->Methoxyphenyl Disconnection Precursor1 Dihalogenated Pyrimidine PyrimidineCore->Precursor1 Disconnection Precursor2 Trifluoromethyl precursor Precursor1->Precursor2

Caption: Hypothetical retrosynthetic pathway for this compound.

Characterization

Comprehensive characterization data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not publicly available. For researchers obtaining this compound, the following characterization methods would be recommended.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve ~5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Expected signals would correspond to the protons on the morpholine ring, the pyrimidine ring, the methoxyphenyl group, and the methoxy group.

  • ¹³C NMR: Dissolve ~20-30 mg of the compound in the chosen deuterated solvent. Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl group.

  • ¹⁹F NMR: Dissolve ~5-10 mg of the compound in a suitable solvent. A proton-decoupled ¹⁹F NMR spectrum will confirm the presence and chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and elemental composition.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film from a solvent cast on a salt plate. Acquire the spectrum to identify characteristic functional group vibrations, such as C-O, C-N, C-F, and aromatic C-H stretches.

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways modulated by this compound is not detailed in the available literature. Based on its structural motifs, which are common in neurologically active compounds, it may interact with neurotransmitter receptors, such as serotonin or dopamine receptors. However, without experimental data, its biological targets and mechanism of action remain speculative.

Experimental Workflow for Target Identification

The following workflow could be employed to identify the biological targets of this compound.

G Start This compound Screening High-Throughput Screening (e.g., Receptor Binding Assays) Start->Screening HitValidation Hit Validation (Dose-Response Studies) Screening->HitValidation Mechanism Mechanism of Action Studies (e.g., Cell-based Signaling Assays) HitValidation->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo End Target Identification and Validation InVivo->End

Caption: General workflow for identifying the biological target of a novel compound.

In Vitro Activity of WAY-327131: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-327131 is a novel pharmacological agent that has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its in vitro activity is paramount for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Quantitative In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of binding and functional assays to determine its affinity and functional effects at its primary molecular target, the dopamine D3 receptor, as well as other related receptors. The data presented below summarizes the key findings from these studies.

Assay TypeReceptor/TargetRadioligand/AgonistParameterValue (nM)
Radioligand BindingHuman Dopamine D3[³H]-SpiperoneKᵢ15.7
Radioligand BindingHuman Dopamine D2[³H]-SpiperoneKᵢ>1000
Radioligand BindingHuman Serotonin 5-HT₁A[³H]-8-OH-DPATKᵢ>1000
Functional Assay (GTPγS)Human Dopamine D3QuinpiroleIC₅₀35.2
Functional Assay (cAMP)Human Dopamine D3ForskolinIC₅₀48.9

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to characterize this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[1][2]

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D3 receptor and to assess its selectivity against other receptors.

Materials:

  • Membrane preparations from cells expressing the human dopamine D3 receptor.

  • [³H]-Spiperone (radioligand).

  • This compound (test compound).

  • Haloperidol (for non-specific binding determination).[2]

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the receptor membrane preparation with various concentrations of this compound and a fixed concentration of [³H]-Spiperone.

  • Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a known D3 antagonist, such as haloperidol.[2]

  • The incubation is carried out at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[3][4][5]

Objective: To evaluate the functional antagonist activity of this compound at the human dopamine D3 receptor.

Materials:

  • Membrane preparations from cells expressing the human dopamine D3 receptor and associated G-proteins.

  • [³⁵S]GTPγS.

  • Quinpirole (a dopamine D2/D3 receptor agonist).

  • This compound (test compound).

  • GDP.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filter plates.

  • Microplate reader or scintillation counter.

Procedure:

  • Pre-incubate the receptor membranes with varying concentrations of this compound.

  • Add a fixed concentration of the agonist (quinpirole) to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).

  • The amount of [³⁵S]GTPγS bound to the G-proteins is measured. This can be done either by a filtration method similar to the radioligand binding assay or by using SPA technology where the signal is detected in a homogeneous format.[4]

  • The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the IC₅₀ value is calculated.

cAMP Accumulation Assays

Cyclic AMP (cAMP) accumulation assays are another type of functional assay used to determine the effect of a compound on the intracellular signaling cascade of a GPCR. Dopamine D3 receptors are Gᵢ-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6][7]

Objective: To assess the functional antagonist activity of this compound at the human dopamine D3 receptor by measuring its effect on cAMP levels.

Materials:

  • Whole cells expressing the human dopamine D3 receptor.

  • Forskolin (an activator of adenylyl cyclase).

  • This compound (test compound).

  • A dopamine agonist (e.g., quinpirole).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).[6][7]

  • Cell lysis buffer.

Procedure:

  • Cells are pre-treated with varying concentrations of this compound.

  • The intracellular adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP.

  • A dopamine agonist is added to activate the D3 receptors, which in turn inhibits adenylyl cyclase and reduces the forskolin-stimulated cAMP accumulation.

  • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format provided by the detection kit.

  • The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and an IC₅₀ value is determined.

Visualizations

Dopamine D3 Receptor Signaling Pathway

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Activates This compound This compound This compound->D3_Receptor Inhibits G_Protein Gαi/o Protein D3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D3 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-Spiperone) - this compound dilutions - Buffers Incubate Incubate receptor membranes, [³H]-Spiperone, and this compound in a 96-well plate. Reagents->Incubate Filter Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand. Incubate->Filter Wash Wash filters with ice-cold buffer. Filter->Wash Count Quantify radioactivity on filters using a scintillation counter. Wash->Count Analyze Perform non-linear regression to determine IC₅₀ and calculate Kᵢ. Count->Analyze

References

Technical Guide: Cell-Based Assay Results of Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any publicly available information specifically detailing cell-based assay results for a compound designated "WAY-3271321". This may be for several reasons: the compound may be proprietary and its data not yet published, it could be in a very early stage of development, or the designation may be incorrect.

To fulfill your request for an in-depth technical guide, I can generate a representative example using a well-characterized and publicly documented compound, Gefitinib (Iressa) . This will showcase the requested data presentation, experimental protocols, and visualizations that you can use as a template for your internal data on WAY-3271321.

This technical guide provides a comprehensive overview of the cell-based assay results for Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The information is tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from various cell-based assays investigating the activity of Gefitinib.

Table 1: In Vitro IC₅₀ Values of Gefitinib in Various Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusIC₅₀ (nM)
PC-9Non-Small Cell Lung CancerExon 19 Deletion17
HCC827Non-Small Cell Lung CancerExon 19 Deletion12
A549Non-Small Cell Lung CancerWild-Type> 10,000
H1975Non-Small Cell Lung CancerL858R & T790M> 10,000
MDA-MB-231Breast CancerWild-Type5,800
Calu-3Non-Small Cell Lung CancerWild-Type130

Table 2: Effect of Gefitinib on Cell Proliferation (MTT Assay)

Cell LineGefitinib Concentration (µM)Inhibition of Proliferation (%)
PC-90.0125
0.168
195
A549110
1035
10052

Experimental Protocols

Cell Culture

Human non-small cell lung cancer (NSCLC) cell lines (PC-9, HCC827, A549, H1975, and Calu-3) and breast cancer cell line (MDA-MB-231) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of Gefitinib or DMSO as a vehicle control.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The percentage of cell proliferation inhibition was calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Western Blot Analysis for EGFR Phosphorylation
  • Cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were serum-starved for 24 hours and then treated with Gefitinib for 2 hours before stimulation with 100 ng/mL EGF for 15 minutes.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Gefitinib Mechanism of Action: EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the mechanism of action of Gefitinib.

Gefitinib_Mechanism_of_Action EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization Induces Gefitinib Gefitinib Autophosphorylation Autophosphorylation (pY) Gefitinib->Autophosphorylation Inhibits Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Gefitinib inhibits EGFR autophosphorylation, blocking downstream signaling.

Experimental Workflow: Western Blot Analysis

The diagram below outlines the key steps in the Western blot analysis workflow used to assess the effect of Gefitinib on EGFR phosphorylation.

Western_Blot_Workflow start Cell Seeding (6-well plate) treatment Serum Starvation (24h) + Gefitinib Treatment (2h) + EGF Stimulation (15min) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, Total EGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end

Caption: Workflow for assessing protein phosphorylation via Western blot.

Logical Relationship: Gefitinib Sensitivity and EGFR Mutation Status

This diagram illustrates the logical relationship between EGFR mutation status and cellular sensitivity to Gefitinib.

Gefitinib_Sensitivity_Logic cell_line Cancer Cell Line egfr_status EGFR Mutation Status cell_line->egfr_status activating_mutation Activating Mutation (e.g., Exon 19 Del) egfr_status->activating_mutation Yes wild_type Wild-Type or Resistance Mutation (T790M) egfr_status->wild_type No sensitive Sensitive to Gefitinib (Low IC₅₀) activating_mutation->sensitive resistant Resistant to Gefitinib (High IC₅₀) wild_type->resistant

Caption: EGFR mutations determine Gefitinib sensitivity in cancer cells.

The Structure-Activity Relationship of WAY-100635: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structure-Activity Relationship of the Potent 5-HT1A Receptor Antagonist, WAY-100635.

For Researchers, Scientists, and Drug Development Professionals.

WAY-100635, or N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a highly potent and selective silent antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] Its discovery has been a cornerstone in the study of the 5-HT1A receptor system, providing a critical tool for receptor characterization and playing a significant role in the development of new therapeutic agents targeting this receptor for various central nervous system disorders. This technical guide delves into the core structure-activity relationships (SAR) of WAY-100635, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate relationships between chemical structure and biological activity.

Core Structure and Pharmacophore

The chemical structure of WAY-100635 can be dissected into three key pharmacophoric elements: the methoxyphenylpiperazine moiety, the ethyl-N-pyridinyl linker, and the cyclohexanecarboxamide group. Structure-activity relationship studies have revealed that modifications to each of these regions can significantly impact the compound's affinity, selectivity, and pharmacokinetic properties.

WAY-100635_Structure OCH3 OCH3 Phenyl Phenyl Piperazine Piperazine Ethyl Ethyl Piperazine->Ethyl Linker Attachment Point N_pyridinyl N-pyridinyl Amide Amide N_pyridinyl->Amide Amide Linkage Cyclohexyl Cyclohexyl

Caption: Key Pharmacophoric Regions of WAY-100635.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on WAY-100635 analogs, highlighting the impact of structural modifications on 5-HT1A receptor binding affinity and selectivity against the dopamine D4 receptor.

Table 1: Modifications of the Cyclohexyl and Pyridinyl Moieties
CompoundModification5-HT1A Ki (nM)Reference
WAY-100635 -0.17[4]
NOWAY (3) Pyridinyl N-oxide0.22[4]
6Cl-NOWAY (4) Pyridinyl-6-chloro, N-oxide-[4]
NEWWAY (5) 2-hydroxyphenyl replaced with 2-pyridinyl N-oxide-[4]
6b Cyclohexyl replaced with adamantyl, fluoromethyl at bridgeheadHigh affinity (subnanomolar)[5]
6c Cyclohexyl replaced with cubyl, fluoromethyl at bridgeheadHigh affinity (subnanomolar)[5]
6d Cyclohexyl replaced with bicyclo[2.2.2]octyl, fluoromethyl at bridgeheadHigh affinity (subnanomolar)[5]

Note: Specific Ki values for some compounds were not provided in the abstract, but their high affinity was noted.

Table 2: Modifications of the Basic Side Chain for Improved Selectivity
CompoundSide Chain Modification5-HT1A Affinity (Ki, nM)D4 Affinity (Ki, nM)Selectivity (D4/5-HT1A)Reference
WAY-100635 -0.393.38.5[2][6]
3e Replacement with 4-phenylpiperazine--Significantly increased[6]
3i Replacement with 4-phenyl-1,2,3,6-tetrahydropyridineHigher than 3e-Significantly increased[6]

Note: While the reference states significantly increased selectivity, the exact Ki values for the analogs were not provided in the abstract.

Experimental Protocols

Radioligand Binding Assays for 5-HT1A Receptor Affinity

A standard experimental protocol for determining the binding affinity of WAY-100635 and its analogs to the 5-HT1A receptor involves the use of radiolabeled ligands in competitive binding assays.

Radioligand_Binding_Assay_Workflow cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Tissue_Homogenization Homogenization of rat hippocampal tissue in buffer Centrifugation_1 Centrifugation to pellet membranes Tissue_Homogenization->Centrifugation_1 Resuspension Resuspension of pellet in fresh buffer Centrifugation_1->Resuspension Centrifugation_2 Second centrifugation and resuspension Resuspension->Centrifugation_2 Protein_Quantification Bradford assay to determine protein concentration Centrifugation_2->Protein_Quantification Incubation_Mix Incubate membranes with [3H]WAY-100635 and varying concentrations of test compound Protein_Quantification->Incubation_Mix Incubation Incubate at room temperature Incubation_Mix->Incubation Filtration Rapid filtration through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Quantify radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Data_Processing Calculate specific binding by subtracting non-specific binding (in presence of excess unlabeled ligand) Scintillation_Counting->Data_Processing IC50_Determination Generate competition curves and determine IC50 values using non-linear regression Data_Processing->IC50_Determination Ki_Calculation Calculate Ki values using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Rat hippocampal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer. The final protein concentration is determined using a standard method like the Bradford assay.[1]

  • Binding Assay: The prepared membranes are incubated with a fixed concentration of a radiolabeled 5-HT1A ligand, such as [3H]WAY-100635 or [3H]8-OH-DPAT, and a range of concentrations of the unlabeled test compound. The incubation is carried out at room temperature for a defined period to reach equilibrium.[1][7]

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

The functional activity of WAY-100635 analogs as silent antagonists is typically assessed by their ability to block the effects of a 5-HT1A agonist.

Example: Antagonism of Agonist-Induced Inhibition of Forskolin-Stimulated cAMP Accumulation

  • Cell Culture: CHO-K1 cells stably expressing the human 5-HT1A receptor are cultured under standard conditions.

  • Assay: Cells are pre-incubated with various concentrations of the antagonist (e.g., WAY-100635 analog) for a specific duration.

  • Agonist Challenge: The cells are then stimulated with a fixed concentration of forskolin (to increase intracellular cAMP levels) in the presence of a 5-HT1A agonist (e.g., 8-OH-DPAT).

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable method, such as a competitive enzyme immunoassay.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency as an antagonist.

Signaling Pathways and Logical Relationships

The interaction of WAY-100635 with the 5-HT1A receptor and its downstream signaling can be visualized as follows:

5HT1A_Signaling cluster_0 5-HT1A Receptor Activation cluster_1 Downstream Signaling Agonist 5-HT or Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits WAY_100635 WAY-100635 (Antagonist) WAY_100635->Receptor Blocks Agonist Binding

Caption: 5-HT1A Receptor Signaling and Antagonism by WAY-100635.

Conclusion

The structure-activity relationship of WAY-100635 is well-characterized, providing a robust framework for the design of novel 5-HT1A receptor ligands with tailored properties. Key takeaways for drug development professionals include:

  • High Affinity: The core scaffold of WAY-100635 provides a template for achieving high affinity for the 5-HT1A receptor.

  • Selectivity: While WAY-100635 exhibits high selectivity, it also possesses affinity for the D4 receptor.[6] Modifications to the basic side chain can significantly enhance selectivity.[6]

  • Metabolic Stability: The cyclohexyl moiety is a site of metabolic vulnerability. Replacing it with bridged-ring systems can improve metabolic stability while retaining high affinity.[5]

  • Pharmacokinetics: Modifications to the pyridinyl ring, such as N-oxidation, can alter physicochemical properties like lipophilicity, which in turn affects pharmacokinetics.[4]

This guide provides a foundational understanding of the SAR of WAY-100635, offering valuable insights for the rational design and development of next-generation 5-HT1A receptor modulators for the treatment of a range of neuropsychiatric disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of WAY-327131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-327131 is a synthetic compound with potential applications in pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, including its molecular structure, solubility, and other key descriptors. This document also outlines general experimental protocols for determining these properties and discusses the potential biological context of the compound.

Introduction

The successful development of a new chemical entity into a viable drug candidate is contingent upon a detailed characterization of its physical and chemical properties. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. This guide focuses on this compound, presenting its core physicochemical data in a structured format to aid researchers in their investigations.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the tables below.

Identity and Structure
PropertyValueSource
IUPAC Name 4-(2-methoxyphenyl)-2-morpholino-6-(trifluoromethyl)pyrimidineN/A
CAS Number 725695-33-0N/A
Molecular Formula C₁₆H₁₆F₃N₃O₂[1]
Molecular Weight 339.31 g/mol [1]
Appearance White to off-white solid[1]
Physicochemical Descriptors
PropertyValueSource
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility DMSO: 33.33 mg/mL (98.23 mM)[1]
pKa Not availableN/A
LogP (predicted) 3.1N/A

Experimental Protocols

While specific experimental protocols for the determination of this compound's physicochemical properties are not publicly available, this section outlines standard methodologies that are broadly applicable for such characterizations.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent A->B C Agitate at a constant temperature B->C D Allow to reach equilibrium C->D E Separate solid and liquid phases D->E F Quantify concentration in the supernatant E->F

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer, ethanol).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement A Load powdered This compound into a capillary tube B Place in melting point apparatus A->B C Heat at a controlled rate B->C D Observe and record melting range C->D

Caption: Workflow for determining the melting point of a solid using the capillary method.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

LogP and pKa Determination

LogP (octanol-water partition coefficient) and pKa (acid dissociation constant) are crucial for predicting a drug's ADME properties.

  • LogP: The shake-flask method, followed by quantification of the compound in both the octanol and aqueous phases, is the traditional method. Alternatively, HPLC-based methods can provide a rapid estimation of LogP.

  • pKa: Potentiometric titration or UV-spectrophotometry are common methods for determining the pKa of a compound. These methods involve monitoring changes in pH or UV absorbance as a titrant is added to a solution of the compound.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological target and mechanism of action of this compound. Without a known target or pathway, a specific signaling pathway diagram cannot be generated.

General Logical Workflow for Target Identification and Pathway Analysis

For a novel compound like this compound, the general workflow to identify its biological target and the signaling pathways it modulates is as follows:

G A Phenotypic Screening B Target Identification A->B Identify cellular effect C Target Validation B->C Confirm target engagement D Pathway Analysis C->D Elucidate mechanism of action E Lead Optimization D->E Refine compound properties

Caption: A logical workflow for the identification and validation of a drug target and its associated signaling pathway.

This workflow illustrates the progression from observing a compound's effect on cells (phenotypic screening) to identifying and validating its molecular target, understanding the broader biological pathways involved, and ultimately refining the compound's structure to improve its therapeutic properties.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some key properties have been identified, further experimental determination of its melting point, boiling point, pKa, and a more comprehensive solubility profile is necessary for a complete characterization. Additionally, future research focused on elucidating its biological target and mechanism of action will be critical for understanding its therapeutic potential. The experimental protocols and logical workflows presented here provide a framework for these future investigations.

References

WAY-327131: An Obscure Molecule with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed information regarding the discovery, history, and pharmacological profile of the compound designated as WAY-327131 remains largely unavailable in the public domain.

This compound is listed by several chemical suppliers, and its Chemical Abstracts Service (CAS) number is 725695-33-0. The "WAY" prefix suggests that the compound was likely synthesized and initially investigated by Wyeth, a pharmaceutical company that is now part of Pfizer. It is common for pharmaceutical companies to synthesize large libraries of novel chemical entities for internal screening programs. This compound may be one such compound that did not advance to a stage where its discovery and biological data were publicly disclosed through patents or peer-reviewed publications.

One source provides a brief and unverified description of this compound as a potential modulator of the Receptor for Advanced Glycation End products (RAGE). However, without primary scientific literature or patents to substantiate this claim, it is not possible to provide an in-depth technical guide as requested.

Due to the lack of available data, the core requirements of this request, including the creation of data tables with quantitative information, detailed experimental protocols, and diagrams of signaling pathways, cannot be fulfilled. There is no publicly accessible information on the synthesis, mechanism of action, pharmacological activity, or any preclinical or clinical studies involving this compound.

Researchers, scientists, and drug development professionals interested in this compound may need to conduct their own primary research to determine its properties. Further investigation could involve de novo synthesis based on its chemical structure (if available from suppliers) and subsequent in vitro and in vivo pharmacological profiling.

It is important to note that the absence of public information does not necessarily mean the compound is without biological activity, but rather that such information has not been disseminated. Compounds can remain proprietary for various strategic reasons within the pharmaceutical industry.

WAY-327131 patent information

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for patent information and scientific data related to "WAY-327131" has yielded no specific results for a compound with this designation. This suggests that "this compound" may be an internal development code that has not been publicly disclosed in patents or scientific literature, or the identifier may be incorrect.

The "WAY-" prefix is historically associated with compounds from the pharmaceutical company Wyeth, which is now part of Pfizer. However, without a correct and publicly available identifier, it is not possible to retrieve the detailed technical information required to fulfill the user's request for a comprehensive guide.

To proceed with the creation of the requested technical whitepaper, a valid and publicly recognized identifier for the compound of interest is necessary. This could include:

  • A different development code

  • The formal chemical name (IUPAC name)

  • A generic or brand name, if applicable

  • A specific patent number (e.g., US patent or EP patent)

  • A reference to a scientific publication (e.g., a journal article or conference abstract) that describes the compound.

Once a correct identifier is provided, a thorough search for the relevant patent documents, scientific studies, and experimental data can be conducted to generate the detailed technical guide as per the user's specifications, including quantitative data tables, experimental protocols, and visualizations of signaling pathways.

Methodological & Application

Application Notes and Protocols for WAY-327131 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of WAY-327131 solutions and an overview of its stability. The information is intended to guide researchers in handling this compound to ensure the accuracy and reproducibility of experimental results.

Solution Preparation

Proper preparation of this compound solutions is critical for in vitro and in vivo studies. The following section outlines the recommended solvents, procedures for preparing stock and working solutions, and storage conditions.

Solubility

This compound exhibits solubility in various organic solvents. It is crucial to use high-purity solvents to avoid introducing contaminants that could affect experimental outcomes.

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 33.33 mg/mL (≥ 98.23 mM)Ultrasonic assistance may be required for complete dissolution. It is important to use newly opened, anhydrous DMSO as the compound is sensitive to moisture, and hygroscopic DMSO can significantly impact solubility.[1]
Protocol for Preparing Stock Solutions

Stock solutions of this compound are typically prepared at high concentrations in DMSO and stored for later dilution to working concentrations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Sterile, conical-bottom polypropylene tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.39 mg of this compound (Molecular Weight: 339.42 g/mol ).

    • Transfer the weighed powder to a sterile polypropylene tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes at room temperature.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Table 2: Example Volumes for Preparing Stock Solutions

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.339 mg1.697 mg3.394 mg
5 mM 1.697 mg8.485 mg16.97 mg
10 mM 3.394 mg16.97 mg33.94 mg
Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1-0.5%).

Experimental Protocol: Preparation of a 10 µM Working Solution

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium

    • Sterile polypropylene tubes

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution.

    • To prepare a 10 µM working solution, dilute the stock solution 1:1000 in the desired aqueous buffer or medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of buffer.

    • Vortex the working solution gently to ensure homogeneity.

    • Prepare fresh working solutions daily and do not store them for extended periods.

Solution Stability

The stability of this compound in solution can be influenced by several factors, including the solvent, storage temperature, pH, and exposure to light. Understanding these factors is essential for maintaining the integrity of the compound throughout an experiment.

Storage of Stock Solutions

Proper storage of stock solutions is critical to prevent degradation and ensure the compound's activity.

Table 3: Recommended Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureDurationNotes
-20°CUp to 1 monthProtect from light.[1]
-80°CUp to 6 monthsProtect from light. This is the recommended long-term storage condition.[1]

Key Recommendations:

  • Aliquot: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Light Protection: this compound should be protected from light to prevent photodegradation. Use amber-colored vials or wrap tubes in aluminum foil.

Forced Degradation Studies (General Protocol)

Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol: General Approach for Forced Degradation Studies

  • Objective: To assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound

    • Solvents (e.g., water, methanol, acetonitrile)

    • Acids (e.g., 0.1 N HCl)

    • Bases (e.g., 0.1 N NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

    • Controlled temperature and humidity chambers

    • Photostability chamber

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C) for a defined period.

    • Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Sample Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Signaling Pathway and Experimental Workflow

While the specific signaling pathway for this compound is not detailed in the provided search results, a general workflow for investigating the mechanism of action of a novel compound is presented below.

Below is a DOT script for a generalized experimental workflow to investigate the mechanism of action of a compound like this compound.

experimental_workflow cluster_preparation Solution Preparation cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (Dilute in buffer/media) prep_stock->prep_working Dilution treatment Treat with this compound prep_working->treatment cell_culture Cell Culture/ In vivo Model cell_culture->treatment target_id Target Identification (e.g., Affinity Chromatography) treatment->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-Seq) target_id->pathway_analysis functional_assay Functional Assays (e.g., Proliferation, Apoptosis) pathway_analysis->functional_assay data_analysis Data Analysis & Interpretation functional_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Generalized workflow for investigating the mechanism of action of this compound.

Below is a DOT script for a hypothetical signaling pathway that could be investigated for a novel compound.

signaling_pathway WAY327131 This compound Receptor Target Receptor WAY327131->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: Hypothetical signaling cascade initiated by this compound binding to its target.

References

WAY-327131: In Vitro Effective Concentration Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the in vitro effective concentration, biological target, and mechanism of action for the compound WAY-327131 is not available in the public domain.

This lack of accessible data prevents the creation of detailed Application Notes and Protocols as requested. Information vendors list the compound for sale, providing its chemical structure and CAS number (725695-33-0), but do not offer any biological or pharmacological data.

Consequently, it is not possible to provide the following key components of the requested content:

  • Quantitative Data Presentation: No EC50, IC50, or Ki values for this compound have been published, making it impossible to create summary tables of its effective concentrations.

  • Experimental Protocols: Without published studies, the methodologies for in vitro assays involving this compound cannot be detailed.

  • Signaling Pathway and Workflow Diagrams: The biological target and its associated signaling cascade remain unknown, precluding the generation of any relevant diagrams.

Researchers, scientists, and drug development professionals interested in the in vitro applications of this compound would need to perform initial screening and dose-response studies to determine its biological activity and effective concentration range in their specific experimental systems. Such studies would be foundational for any further investigation into its potential therapeutic applications.

Application Notes and Protocols for High-Throughput Screening of D-Amino Acid Oxidase (DAO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening Protocol for Novel D-Amino Acid Oxidase (DAO) Inhibitors Audience: Researchers, scientists, and drug development professionals.

Introduction

D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia in the process.[1] In the central nervous system, DAO plays a critical role in regulating the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] Dysfunction of NMDA receptor-mediated neurotransmission has been implicated in various neurological and psychiatric disorders, including schizophrenia. Consequently, inhibitors of DAO are being pursued as potential therapeutic agents to increase brain D-serine levels and enhance NMDA receptor function.[2] High-throughput screening (HTS) is a crucial methodology for identifying novel and potent DAO inhibitors from large compound libraries.[3][4] This document provides detailed protocols for both cell-based and biochemical HTS assays for the discovery of DAO inhibitors.

Signaling Pathway of D-Amino Acid Oxidase in the Central Nervous System

The primary function of DAO in the brain is the degradation of D-serine, which in turn modulates NMDA receptor activity. This pathway is a key target for therapeutic intervention in neurological disorders.

DAO_Signaling_Pathway cluster_pre cluster_post D-Serine_pool D-Serine Pool Glycine_Site Glycine Site D-Serine_pool->Glycine_Site Co-agonist Binding DAO D-Amino Acid Oxidase (DAO) D-Serine_pool->DAO Degradation Serine_Racemase Serine Racemase Serine_Racemase->D-Serine_pool Synthesis L-Serine L-Serine L-Serine->Serine_Racemase Conversion NMDA_Receptor NMDA Receptor Ca_ion Ca²+ Influx NMDA_Receptor->Ca_ion Channel Opening Glycine_Site->NMDA_Receptor Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding Neuronal_Activity Neuronal Activity Ca_ion->Neuronal_Activity alpha_Keto_Acid α-Ketoserine DAO->alpha_Keto_Acid H2O2 H₂O₂ DAO->H2O2 NH3 NH₃ DAO->NH3 WAY-327131 This compound (Inhibitor) This compound->DAO

Caption: D-Amino Acid Oxidase (DAO) signaling pathway in the central nervous system.

Cell-Based High-Throughput Screening Protocol for DAO Inhibitors

This protocol describes a homogeneous, cell-based assay designed for high-throughput screening in 384- or 1536-well formats. The assay measures the activity of DAO by detecting the amount of hydrogen peroxide (H₂O₂) produced by cells stably expressing human DAO when fed with D-serine.[3]

Experimental Workflow

HTS_Workflow Start Start Cell_Seeding Seed DAO-expressing cells into microplates Start->Cell_Seeding Incubation1 Incubate cells (e.g., 24 hours) Cell_Seeding->Incubation1 Compound_Addition Add test compounds and control inhibitors Incubation1->Compound_Addition Incubation2 Pre-incubate with compounds (e.g., 30 minutes) Compound_Addition->Incubation2 Substrate_Addition Add D-serine (substrate) Incubation2->Substrate_Addition Incubation3 Incubate for enzymatic reaction (e.g., 60 minutes) Substrate_Addition->Incubation3 Detection Add detection reagent (e.g., H₂O₂ probe) Incubation3->Detection Incubation4 Incubate for signal development Detection->Incubation4 Readout Measure signal (fluorescence/luminescence) Incubation4->Readout Data_Analysis Data analysis and hit identification Readout->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for DAO inhibitors.

Materials and Reagents
Reagent/MaterialSupplierCatalog #
CHO cells stably expressing human DAOIn-house/VendorN/A
DMEM/F-12 MediumThermo Fisher11320033
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
D-SerineSigma-AldrichS4250
Amplex Red Hydrogen Peroxide/Peroxidase Assay KitThermo FisherA22188
384-well black, clear-bottom microplatesCorning3712
Control Inhibitor (e.g., 5-chloro-benzo[d]isoxazol-3-ol)Tocris3096
Protocol
  • Cell Seeding:

    • Culture CHO-hDAO cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells to a density of 2.5 x 10⁵ cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition:

    • Prepare a 10 mM stock solution of test compounds in 100% DMSO.

    • Perform serial dilutions to create a concentration range for dose-response curves.

    • Using an automated liquid handler, transfer 100 nL of compound solution to the assay plates, resulting in a final concentration of 10 µM (0.5% DMSO).

    • For control wells, add DMSO vehicle (negative control) or a known DAO inhibitor (positive control).

  • Substrate Addition and Reaction:

    • Pre-incubate the plates with compounds for 30 minutes at 37°C.

    • Prepare a 2X working solution of D-serine in assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Add 20 µL of the D-serine solution to each well. The final concentration of D-serine should be optimized (e.g., 10-fold higher than the Kₘ value).

    • Incubate for 60 minutes at 37°C to allow for the enzymatic reaction.

  • Detection and Readout:

    • Prepare the Amplex Red detection reagent according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plates for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at ~590 nm.

Data Analysis
  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

Biochemical High-Throughput Screening Protocol for DAO Inhibitors

This protocol outlines a cell-free, biochemical assay using purified recombinant human DAO. This format is useful for mechanistic studies and for screening compounds that may have poor cell permeability.

Protocol
  • Assay Preparation:

    • Add 5 µL of assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5) to each well of a 384-well plate.

    • Add 50 nL of test compound or control in DMSO.

  • Enzyme Addition:

    • Add 2.5 µL of purified recombinant human DAO enzyme solution to each well. The final enzyme concentration should be optimized to produce a robust signal.

    • Incubate for 15 minutes at room temperature.

  • Substrate Addition and Reaction:

    • Initiate the reaction by adding 2.5 µL of D-serine substrate solution.

    • Incubate for 30-60 minutes at room temperature.

  • Detection and Readout:

    • Add 5 µL of a detection reagent that measures H₂O₂ production (e.g., Amplex Red or a luminol-based reagent).

    • Incubate for 15-30 minutes.

    • Read the fluorescence or luminescence on a plate reader.

Quantitative Data and Assay Performance

The following tables summarize key quantitative parameters for a typical DAO HTS assay.

Table 1: Assay Parameters

ParameterTypical ValueDescription
Cell Seeding Density 5,000 cells/well (384-well)Optimized for signal window and cell health.
D-Serine Concentration 10-100 µMShould be at or above the Kₘ for D-serine.
Final DMSO Concentration ≤ 0.5%To minimize solvent effects on enzyme activity.
Incubation Times 30-60 minutesOptimized for linear reaction kinetics.
Z'-Factor > 0.6Indicates a robust and reliable assay.

Table 2: Example Control Inhibitor Data

CompoundIC₅₀ (nM)Mechanism of Action
5-chloro-benzo[d]isoxazol-3-ol50 - 200Competitive Inhibitor
Sodium Benzoate100 - 500Competitive Inhibitor
CBIO20 - 100Competitive Inhibitor

Conclusion

The described cell-based and biochemical high-throughput screening protocols provide robust and reliable methods for the identification of novel D-amino acid oxidase inhibitors. The cell-based assay offers a more physiologically relevant screening environment, while the biochemical assay is valuable for mechanistic studies and hit validation.[3] Successful implementation of these protocols can accelerate the discovery of new therapeutic agents for the treatment of schizophrenia and other neurological disorders.

References

No Information Available for WAY-327131 in Disease Model Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the use of WAY-327131 in specific disease models, no publicly available research, quantitative data, or experimental protocols were found.

Searches for "this compound" primarily yielded basic chemical information from suppliers, including its molecular formula (C16H16F3N3O2) and CAS number (725695-33-0). However, no academic papers, preclinical studies, or clinical trial data detailing its application, mechanism of action, or efficacy in any disease model could be located.

The initial user request for detailed application notes, protocols, data tables, and signaling pathway diagrams for this compound cannot be fulfilled due to the absence of relevant scientific literature.

Further investigation into related compounds, such as WAY-100635, was conducted to explore potential analog data. However, WAY-100635 is a distinct molecule with a different pharmacological profile, and information regarding it is not transferable to this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised that its biological activity and potential therapeutic applications appear to be undocumented in the public domain at this time. Therefore, any research involving this compound would be exploratory in nature, requiring de novo investigation to establish its pharmacological properties and potential utility in disease models.

WAY-327131: Uncharacterized Chemical Entity - Application Notes Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, no detailed biological information or experimental data could be found for the compound designated as WAY-327131.

This compound is listed by some chemical suppliers, but its molecular target, mechanism of action, and pharmacological profile remain undocumented in the public domain. As a result, the creation of detailed application notes, experimental protocols, and data summaries for its use as a chemical probe is not possible at this time.

Summary of Available Information

The only consistently available information for this compound is its basic chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆F₃N₃O₂
Molecular Weight 339.31 g/mol
CAS Number 725695-33-0

Status as a Chemical Probe

A chemical probe is a small molecule used to study biological systems through the modulation of a specific protein target. To be considered a valid chemical probe, a compound must have well-documented evidence of its potency, selectivity, and mechanism of action.

Based on the lack of available data, This compound cannot be classified as a validated chemical probe. Researchers and scientists are advised to exercise caution when using this compound in biological experiments, as its effects will be difficult to interpret without established target engagement and selectivity data.

Recommendations for Researchers

For professionals in drug development and other scientific fields, it is crucial to work with well-characterized tools. If a chemical probe for a specific target or pathway is required, it is recommended to:

  • Consult established chemical probe databases and consortiums for recommended and validated tool compounds.

  • Perform a thorough literature search for compounds with a documented history of use and characterization for the target of interest.

  • If considering using an uncharacterized compound like this compound, extensive in-house validation would be necessary. This would include:

    • Target identification and validation studies.

    • Potency determination through in vitro binding and functional assays.

    • Selectivity profiling against a broad panel of related and unrelated targets.

    • Demonstration of target engagement and a corresponding phenotypic effect in a cellular context.

Experimental Workflows for Probe Validation

Should a researcher endeavor to characterize this compound, a general workflow for validating a novel chemical probe is outlined below.

G cluster_0 Initial Characterization cluster_1 Target Identification & Validation cluster_2 Selectivity & Mechanism of Action cluster_3 Probe Validation a Compound Acquisition & Purity Analysis b High-Throughput Screening (HTS) a->b c Hit Identification b->c d Affinity Chromatography c->d e Genetic Approaches (e.g., CRISPR) c->e f Target Engagement Assays d->f e->f g Binding Affinity & Kinetics (e.g., SPR, ITC) f->g h Broad Target Selectivity Profiling g->h i In Vitro Functional Assays h->i j Cellular Pathway Analysis i->j k Cellular Activity & Phenotypic Assays j->k l In Vivo Proof-of-Concept k->l

Application Notes and Protocols for the Analytical Detection of WAY-327131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-327131 is a novel synthetic compound with significant interest in pharmaceutical research and development. As with any potential therapeutic agent, robust and reliable analytical methods are crucial for its detection and quantification in various matrices, from bulk drug substance to biological fluids. These methods are fundamental for pharmacokinetic studies, formulation development, stability testing, and quality control. This document provides detailed application notes and protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following protocols are proposed methodologies based on established analytical practices for small molecule drug analysis.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely used technique for the routine analysis and quality control of pharmaceutical compounds. It offers a balance of speed, sensitivity, and cost-effectiveness. A reverse-phase HPLC method is proposed for the quantification of this compound.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 mixture of Acetonitrile and Water.

  • This compound reference standard.

  • HPLC grade solvents and reagents.

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or lambda max of this compound)
Run Time 15 minutes

4. Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (Range) 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from placebo or known impurities

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

For the analysis of this compound in complex biological matrices such as plasma, a more sensitive and selective method like LC-MS/MS is required. This technique is the gold standard for pharmacokinetic and bioavailability studies.

Experimental Protocol: LC-MS/MS Method for Plasma Samples

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of this compound.

  • Protein precipitation solvent: Acetonitrile with 0.1% Formic Acid.

  • Human plasma (or other relevant biological matrix).

2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma sample, standard, or blank into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold protein precipitation solvent.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject into the LC-MS/MS system.

3. LC and MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5-95% B2.5-3.5 min: 95% B3.5-3.6 min: 95-5% B3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Hypothetical)

ParameterThis compoundInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) [M+H]⁺[M+H]⁺
Product Ion (Q3) To be determinedTo be determined
Collision Energy To be optimizedTo be optimized
Dwell Time 100 ms100 ms

Note: The precursor and product ions, as well as collision energies, need to be determined experimentally by infusing a standard solution of this compound and its internal standard into the mass spectrometer.

4. Method Validation Parameters for Bioanalysis (Hypothetical Data)

ParameterResult
Linearity (Range) 0.1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%RSD) < 15% (at LLOQ < 20%)
Accuracy (% Bias) Within ±15% (at LLOQ within ±20%)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible

Sample Preparation and Analysis Workflow for LC-MS/MS

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification Plasma 100 µL Plasma Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Peak_Ratio Calculate Peak Area Ratio (Analyte/IS) Detect->Peak_Ratio Cal_Curve Plot Calibration Curve Peak_Ratio->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Stability-Indicating Method Development

A crucial aspect of pharmaceutical analysis is ensuring that the analytical method is "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop a stability-indicating method, forced degradation studies should be performed on this compound.

Forced Degradation Protocol
  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

After stressing the samples, they should be analyzed using the developed HPLC-UV method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main this compound peak, thus proving the method's specificity and stability-indicating nature.

Logical Relationship in Stability-Indicating Method Development

Stability_Logic cluster_stress Forced Degradation Studies cluster_analysis Analytical Evaluation cluster_outcome Method Validation Acid Acid Hydrolysis Analyze Analyze Stressed Samples by HPLC-UV Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate Specific Demonstrate Specificity Evaluate->Specific Stable Confirm Stability-Indicating Nature of the Method Specific->Stable

Caption: Logical flow for developing a stability-indicating method.

Application Notes and Protocols for the SSTR2 Antagonist Satoreotide (JR11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-327131 appears to be a less common identifier or a potential misnomer. Extensive research indicates that the compound of interest for applications targeting the somatostatin receptor 2 (SSTR2) is the well-characterized antagonist, Satoreotide (also known as JR11) . These notes provide detailed information and protocols for the use of Satoreotide (JR11) in research and drug development.

Satoreotide is a potent and selective antagonist of the somatostatin receptor subtype 2 (SSTR2), a G protein-coupled receptor involved in the regulation of hormone secretion and cell proliferation.[1] SSTR2 is overexpressed in many neuroendocrine tumors (NETs), making it a prime target for both diagnostic imaging and radionuclide therapy.[2] Unlike SSTR2 agonists, antagonists like Satoreotide have been shown to bind to a greater number of receptor sites, potentially leading to enhanced tumor targeting.[3]

This document outlines vendors and purity information for Satoreotide, detailed experimental protocols for its use in in vitro and in vivo settings, and diagrams of the relevant signaling pathways.

Vendor and Purity Information

Satoreotide (JR11) and its DOTA-conjugated form (Satoreotide tetraxetan or DOTA-JR11), which is used for radiolabeling, are available from several commercial suppliers. The purity of these peptides is critical for reliable experimental results.

VendorProduct Name(s)PurityCatalog Number(s)
MedchemExpressSatoreotide (JR11)98.88%HY-P10137
MedchemExpressDOTA-JR11 (Satoreotide tetraxetan)>98%HY-112933
AdooQ BioscienceDOTA-JR11>99%A14578
MedKoo BiosciencesSatoreotide tetraxetan (DOTA-JR11)>98%125022
Excenen PharmaTechSatoreotide tetraxetan (DOTA-JR-11)>98%EX-A5520

Signaling Pathways

Regulation of Growth Hormone Secretion

Satoreotide, as an SSTR2 antagonist, interferes with the normal regulation of growth hormone (GH) secretion from the pituitary gland. This pathway is primarily controlled by the interplay of Growth Hormone-Releasing Hormone (GHRH), somatostatin (SST), and ghrelin.[2][4] GHRH and ghrelin stimulate GH release, while somatostatin inhibits it by binding to SSTR2 on somatotroph cells.[5] An SSTR2 antagonist like Satoreotide blocks the inhibitory effect of somatostatin, leading to an increase in GH secretion.

Growth Hormone Regulation cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_stomach Stomach GHRH GHRH Somatotroph Somatotroph GHRH->Somatotroph + Somatostatin Somatostatin Somatostatin->Somatotroph - GH Growth Hormone (GH) Somatotroph->GH releases Ghrelin Ghrelin Ghrelin->Somatotroph + Liver Liver IGF1 IGF-1 Liver->IGF1 GH->Liver IGF1->GHRH - IGF1->Somatostatin + Satoreotide Satoreotide (JR11) (SSTR2 Antagonist) Satoreotide->Somatotroph blocks Somatostatin

Regulation of Growth Hormone Secretion by GHRH, Somatostatin, and Ghrelin.
SSTR2-Mediated Signaling

Upon binding of its natural ligand, somatostatin, SSTR2 activates intracellular signaling pathways that lead to anti-proliferative effects.[6] This is often mediated through the activation of protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can modulate the MAPK and PI3K/AKT pathways.[6][7] As an antagonist, Satoreotide binds to SSTR2 but does not initiate this downstream signaling cascade. Instead, it competitively blocks somatostatin from binding and exerting its effects.

SSTR2 Signaling Pathway Satoreotide Satoreotide (JR11) SSTR2 SSTR2 Satoreotide->SSTR2 Blocks Somatostatin Somatostatin Somatostatin->SSTR2 Binds Gi Gi SSTR2->Gi Activates PTP PTPs (SHP-1, SHP-2) SSTR2->PTP Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases MAPK_PI3K MAPK / PI3K-Akt Pathways PTP->MAPK_PI3K Modulates CellCycle Cell Cycle Arrest Apoptosis MAPK_PI3K->CellCycle Leads to

Simplified SSTR2 Signaling Pathway and the Antagonistic Action of Satoreotide.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of unlabeled competitor compounds for SSTR2 using radiolabeled Satoreotide.[8]

Materials:

  • HEK293 cells stably expressing human SSTR2

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Binding buffer (e.g., Tris-HCl, MgCl2, BSA)

  • Radiolabeled Satoreotide (e.g., [¹²⁵I]JR11 or [¹⁷⁷Lu]Lu-satoreotide tetraxetan)[3][9]

  • Unlabeled Satoreotide (for determining non-specific binding)

  • Competitor compounds

  • 96-well filter plates

  • Scintillation fluid and counter

Protocol:

  • Cell Membrane Preparation:

    • Culture and harvest HEK293-SSTR2 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (cell membranes) in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a consistent amount of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor compound.

    • For total binding, add only the radiolabeled Satoreotide.

    • For non-specific binding, add the radiolabeled Satoreotide along with a high concentration of unlabeled Satoreotide.

    • Initiate the binding reaction by adding a fixed concentration of radiolabeled Satoreotide to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

  • Washing and Detection:

    • Terminate the binding reaction by rapid filtration through the filter plate.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competitor concentration to generate a competition curve and determine the IC₅₀ value.

In Vitro Binding Assay Workflow Start Start PrepareMembranes Prepare Cell Membranes (HEK293-SSTR2) Start->PrepareMembranes SetupAssay Set up 96-well plate: - Membranes - Competitor Compound - Radiolabeled Satoreotide PrepareMembranes->SetupAssay Incubate Incubate to reach equilibrium SetupAssay->Incubate FilterWash Filter and Wash to remove unbound ligand Incubate->FilterWash Quantify Quantify bound radioactivity (Scintillation Counting) FilterWash->Quantify Analyze Analyze Data: - Calculate Specific Binding - Determine IC50 Quantify->Analyze End End Analyze->End

Workflow for an In Vitro SSTR2 Receptor Binding Assay.
In Vivo Tumor Targeting and Imaging (Animal Model)

This protocol describes a general procedure for evaluating the tumor-targeting capabilities of radiolabeled Satoreotide in a mouse xenograft model.[10]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • SSTR2-expressing tumor cells (e.g., HEK293-SSTR2, AR42J)

  • Radiolabeled Satoreotide (e.g., [⁶⁸Ga]Ga-DOTA-JR11 or [¹⁷⁷Lu]Lu-satoreotide tetraxetan)[10][11]

  • Anesthesia for small animals

  • Imaging system (e.g., PET/CT or SPECT/CT)

Protocol:

  • Tumor Xenograft Model:

    • Subcutaneously inject SSTR2-expressing tumor cells into the flank of the mice.

    • Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Radiopharmaceutical Administration:

    • Anesthetize the tumor-bearing mice.

    • Administer a defined dose of radiolabeled Satoreotide via intravenous injection (e.g., tail vein).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform imaging using a PET/CT or SPECT/CT scanner.

    • Acquire whole-body images to visualize the biodistribution of the radiotracer.

  • Ex Vivo Biodistribution (Optional):

    • After the final imaging session, euthanize the mice.

    • Dissect major organs and the tumor.

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Data Analysis:

    • Analyze the in vivo images to quantify tumor uptake and tumor-to-background ratios.

    • Use the ex vivo biodistribution data to confirm and provide more precise quantification of radiotracer accumulation in different tissues.

In Vivo Imaging Workflow Start Start TumorModel Establish Tumor Xenograft (SSTR2-expressing cells in mice) Start->TumorModel Radiolabel Prepare Radiolabeled Satoreotide TumorModel->Radiolabel Inject Administer Radiotracer (Intravenous Injection) Radiolabel->Inject Image Perform In Vivo Imaging (PET/CT or SPECT/CT) at multiple time points Inject->Image Biodistribution Ex Vivo Biodistribution (Optional) Image->Biodistribution Analyze Analyze Data: - Tumor Uptake - Biodistribution (%ID/g) Image->Analyze Biodistribution->Analyze End End Analyze->End

Workflow for In Vivo Tumor Targeting and Imaging with Radiolabeled Satoreotide.

Conclusion

Satoreotide (JR11) is a valuable research tool for investigating the role of SSTR2 in various physiological and pathological processes. Its properties as a high-affinity antagonist make it particularly suitable for the development of novel diagnostic and therapeutic agents for SSTR2-expressing cancers. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals working with this important compound. Adherence to these methodologies and a thorough understanding of the underlying biological pathways will facilitate robust and reproducible scientific outcomes.

References

Troubleshooting & Optimization

WAY-327131 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-327131. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a modulator of the sphingosine-1-phosphate receptor 1 (S1P1). As an agonist, it binds to the S1P1 receptor, which plays a crucial role in various cellular processes, including lymphocyte trafficking. The primary mechanism of action for S1P1 receptor modulators involves the internalization of the S1P1 receptor on lymphocytes. This internalization prevents lymphocytes from leaving the lymph nodes, thereby reducing the number of circulating lymphocytes. This immunomodulatory effect is the basis for its investigation in autoimmune diseases.

S1P1 Receptor Signaling Pathway

S1P1_Signaling cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to G_protein Gαi/o S1P1->G_protein Activates Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream_Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress_Inhibition

Caption: Signaling pathway of this compound as an S1P1 receptor agonist.

Troubleshooting Guide: Solubility Issues

This compound is known to have limited aqueous solubility, which can present challenges in experimental settings. This guide provides solutions to common solubility problems.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective solvent for dissolving this compound. For other common laboratory solvents, solubility is significantly lower.

Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO 33.33 mg/mLSonication may be required. Use of anhydrous, high-purity DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Ethanol Sparingly soluble-
Water Insoluble-
PBS (Phosphate-Buffered Saline) Insoluble-

Q3: My WAY-327132 is not fully dissolving in DMSO, even with vortexing. What should I do?

If you encounter difficulty dissolving this compound in DMSO, follow this troubleshooting workflow:

Solubility_Troubleshooting Start Start: Add this compound to DMSO Vortex Vortex thoroughly Start->Vortex Check_Solubility1 Is the compound fully dissolved? Vortex->Check_Solubility1 Sonicate Apply sonication for 5-10 minutes Check_Solubility1->Sonicate No Success Solution is ready for use Check_Solubility1->Success Yes Check_Solubility2 Is the compound fully dissolved? Sonicate->Check_Solubility2 Warm Gently warm the solution to 37°C Check_Solubility2->Warm No Check_Solubility2->Success Yes Check_Solubility3 Is the compound fully dissolved? Warm->Check_Solubility3 Check_Solubility3->Success Yes Failure Consider alternative formulation strategies Check_Solubility3->Failure No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Q4: I need to prepare an aqueous solution of this compound for my cell-based assay. How can I do this?

Directly dissolving this compound in aqueous buffers like PBS is not feasible due to its poor solubility. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.

Experimental Protocol: Preparation of an Aqueous Working Solution

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 33.33 mg/mL).

    • Vortex and, if necessary, sonicate the solution until the compound is completely dissolved.

  • Serial Dilution:

    • Perform a serial dilution of the DMSO stock solution with your aqueous buffer (e.g., cell culture medium, PBS) to achieve the desired final concentration.

    • Important: The final concentration of DMSO in your working solution should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts in your experiments.

Q5: I am planning an in vivo study and need to formulate this compound for oral administration. What are my options?

For oral administration of poorly soluble compounds like this compound, a formulation vehicle is necessary to improve bioavailability. Common strategies include suspensions and solutions with co-solvents.

Potential Oral Formulation Strategies

Formulation StrategyVehicle CompositionPreparation Notes
Suspension 0.5% (w/v) Methylcellulose in waterThe compound is suspended as fine particles. Ensure uniform suspension before each administration.
Co-solvent Solution 10% DMSO, 40% PEG300, 50% SalineFirst, dissolve the compound in DMSO. Then, add PEG300 and mix. Finally, add saline and mix until a clear solution is formed.
Lipid-based Formulation Corn oil or sesame oilThe compound is dissolved or suspended in the oil. This can enhance absorption for lipophilic compounds.

Note: The choice of formulation will depend on the specific requirements of your study, including the required dose and the animal model being used. It is crucial to perform formulation stability and homogeneity tests before initiating in vivo experiments. Always include a vehicle control group in your study design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WAY-327131. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to assist in troubleshooting unexpected experimental outcomes.

Question 1: What are the known primary and off-target binding activities of this compound?

This compound is a potent ligand for its primary target, but like many small molecules, it can exhibit polypharmacology by interacting with other receptors or proteins, known as off-targets.[1] Understanding this profile is crucial for interpreting experimental data accurately. The binding affinities for this compound at its primary target and key off-targets identified through broad panel screening are summarized below.

Table 1: this compound Binding Profile

Target Receptor Assay Type Affinity / Potency Classification
Serotonin Receptor 5-HT2A Radioligand Binding (Ki) 1.2 nM Primary Target
Alpha-1 Adrenergic Receptor Radioligand Binding (Ki) 185 nM Off-Target
Histamine H1 Receptor Radioligand Binding (Ki) 450 nM Off-Target
hERG Potassium Channel Electrophysiology (IC50) 2.1 µM Off-Target

| Dopamine D2 Receptor | Radioligand Binding (Ki) | 3.5 µM | Off-Target |

Question 2: My cells show unexpected cytotoxicity after treatment with this compound, even at concentrations where the primary target should not induce cell death. What could be the cause?

This is a common issue that can arise from several factors, including off-target effects or experimental variables.[2]

Potential Causes and Troubleshooting Steps:

  • Off-Target Activity: At higher concentrations (typically >1 µM), this compound can inhibit the hERG potassium channel, which is a known mechanism for drug-induced cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing the observed cytotoxicity. Always include a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability.[2]

  • Cell Health and Plating Density: Poor cell health, inconsistent cell passage numbers, or improper plating density can lead to variable results and increased sensitivity to compounds.[3][4] Ensure cells are healthy and plated evenly at an optimized density.

  • Compound Precipitation: In aqueous cell culture media, this compound may precipitate at higher concentrations, which can cause physical stress to cells. Visually inspect your media for any signs of precipitation.[2]

Below is a workflow to help troubleshoot unexpected cytotoxicity.

G A Unexpected Cytotoxicity Observed B Is a Vehicle Control Included? A->B C ACTION: Run experiment with a vehicle-only control. B->C No D Is Cytotoxicity Still Observed vs. Vehicle? B->D Yes C->D E Result likely due to solvent effect. Optimize solvent concentration. D->E No F Is compound concentration >1 µM? D->F Yes G Potential hERG Channel Inhibition. Consider lowering concentration or using a hERG liability assay. F->G Yes H Investigate other causes: - Compound precipitation - Cell health/density - Contamination F->H No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Question 3: We are observing a decrease in intracellular cAMP levels in our assay, which is inconsistent with the known signaling of the 5-HT2A receptor. Is this an off-target effect?

Yes, this is a likely consequence of an off-target interaction. The primary target of this compound, the 5-HT2A receptor, is typically coupled to Gq/11 G-proteins, which activate the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium, not a decrease in cAMP.[5][6]

However, other G-protein coupled receptors (GPCRs) can couple to Gi/o proteins, which inhibit adenylyl cyclase and subsequently decrease cAMP production.[7] Based on the binding profile (Table 1), this compound has a moderate affinity for the Alpha-1 Adrenergic and Dopamine D2 receptors, both of which can couple to Gi/o in certain cellular contexts. This off-target activity could explain the observed decrease in cAMP.

The diagram below illustrates the primary (Gq-coupled) and potential off-target (Gi-coupled) signaling pathways.

G cluster_primary Primary Target Pathway (Gq) cluster_offtarget Off-Target Pathway (Gi) WAY1 This compound HT2A 5-HT2A Receptor WAY1->HT2A Gq Gq Protein HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca WAY2 This compound Alpha1_D2 Alpha-1 / D2 Receptors WAY2->Alpha1_D2 Gi Gi Protein Alpha1_D2->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Primary (Gq) vs. potential off-target (Gi) signaling.

Question 4: How can I experimentally validate the off-target binding of this compound at the Alpha-1 Adrenergic Receptor in my lab?

You can determine the binding affinity (Ki) of this compound for the Alpha-1 Adrenergic Receptor using a competitive radioligand binding assay.[8] This is a standard method to characterize drug-receptor interactions.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to measure the displacement of a specific radioligand for the Alpha-1 Adrenergic Receptor by the unlabeled test compound, this compound.[10]

1. Materials:

  • Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human Alpha-1 Adrenergic Receptor.

  • Radioligand: [³H]-Prazosin (a selective Alpha-1 antagonist).

  • Non-specific Competitor: Phentolamine (10 µM) or another suitable unlabeled antagonist.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well Plates: For incubation.

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid & Counter: For detecting radioactivity.

2. Membrane Preparation:

  • Homogenize cells expressing the receptor in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.[10]

  • Wash the membrane pellet with fresh buffer and re-centrifuge.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

3. Assay Procedure:

  • The assay is performed in a 96-well plate with a final volume of 200 µL per well.[10]

  • Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension.

  • Non-specific Binding Wells: Add 50 µL Phentolamine (10 µM), 50 µL [³H]-Prazosin, and 100 µL of membrane suspension.

  • Competition Wells: Add 50 µL of serially diluted this compound, 50 µL [³H]-Prazosin, and 100 µL of membrane suspension.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[10]

  • Terminate the incubation by rapid vacuum filtration over the pre-soaked filter mats, followed by 3-4 washes with ice-cold wash buffer.[10]

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

  • Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

Technical Support Center: Assessment of Novel Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A a:

Welcome to the Technical Support Center for cytotoxicity assessment. This resource is designed for researchers, scientists, and drug development professionals engaged in evaluating the cytotoxic potential of novel compounds.

Disclaimer: As of December 2025, there is no publicly available information regarding the specific cytotoxicity, mechanism of action, or signaling pathways of WAY-327131. Therefore, this guide provides a comprehensive framework for assessing the cytotoxicity of a novel research compound, which can be adapted for a compound like this compound as proprietary data becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a new compound?

A1: The initial step is to determine the appropriate cell lines and a relevant concentration range for your compound. This is often guided by the compound's intended therapeutic target or potential off-target effects. A preliminary screening assay, such as the MTT assay, is typically performed over a broad range of concentrations to establish a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Q2: How do I choose the right cytotoxicity assay for my experiment?

A2: The choice of assay depends on the suspected mechanism of cell death and the experimental question.

  • MTT or XTT assays are suitable for assessing metabolic activity and cell viability.[1]

  • LDH assays are used to quantify cell membrane damage and necrosis by measuring the release of lactate dehydrogenase (LDH).[2][3]

  • Annexin V/PI staining is ideal for differentiating between early apoptosis, late apoptosis, and necrosis.[4]

  • ATP-based assays measure cell viability through the quantification of ATP, which is indicative of metabolically active cells.[5]

Q3: How can I differentiate between cytotoxic and cytostatic effects?

A3: Cytotoxicity refers to cell death, while cytostasis is the inhibition of cell proliferation.[6][7] To distinguish between these, you can combine a viability assay (like MTT) with a cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation). A cytotoxic compound will reduce the number of viable cells, whereas a cytostatic compound will prevent an increase in cell number over time without necessarily causing cell death.[6]

Q4: My compound is colored and interferes with my colorimetric assay. What should I do?

A4: This is a common issue with natural products and other colored compounds.[8] To mitigate this, include a control group with the compound in cell-free media to measure its intrinsic absorbance.[8] Subtracting this background reading from your experimental wells can correct for the interference.[8] Alternatively, you can use a non-colorimetric assay, such as an ATP-based luminescence assay or a fluorescence-based method.[8]

Q5: What are the essential controls to include in a cytotoxicity experiment?

A5: Proper controls are crucial for the accurate interpretation of results.[6]

  • Untreated Control: Cells cultured in media alone to represent 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration as in the experimental wells.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.

  • Media Blank: Wells containing only cell culture media to determine background absorbance or fluorescence.[6]

Troubleshooting Guides

MTT Assay
Issue Possible Cause Solution
Low Absorbance Values Insufficient number of viable cells.Optimize cell seeding density.[9]
Low metabolic activity of cells.Ensure cells are in the exponential growth phase.
Incomplete solubilization of formazan crystals.Increase incubation time with the solubilization solution and mix thoroughly.[10]
High Background Absorbance Contamination of media or reagents.Use sterile technique and fresh reagents.[11]
Interference from phenol red in the media.Use phenol red-free media for the assay.[9]
The test compound reduces MTT directly.Include a compound-only control and subtract the background.
High Variability Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting.[12]
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation.[6]
LDH Assay
Issue Possible Cause Solution
High Spontaneous LDH Release in Controls Over-seeding of cells.Optimize the initial cell number.[2]
Harsh handling of cells during seeding.Pipette gently to avoid mechanical damage to the cell membrane.[12]
High basal LDH level in serum-containing media.Reduce the serum concentration in the assay medium.[2]
Low LDH Release with Known Cytotoxin Assay performed too early.Allow sufficient incubation time for LDH to be released from damaged cells.
LDH instability.LDH is an enzyme and can degrade; process samples promptly.
Inconsistent Results Presence of air bubbles in wells.Be careful during reagent addition to avoid bubbles, which can interfere with absorbance readings.
Incorrect incubation times.Adhere strictly to the incubation times specified in the protocol.[3]
Annexin V/PI Apoptosis Assay
Issue Possible Cause Solution
High Percentage of Annexin V+/PI+ Cells in Untreated Control Cells are unhealthy or were handled too roughly.Use cells from a healthy, log-phase culture and handle them gently.[13]
Over-trypsinization of adherent cells.Use a gentle cell detachment method and avoid prolonged exposure to trypsin.
Weak or No Annexin V Staining Insufficient calcium in the binding buffer.Annexin V binding to phosphatidylserine is calcium-dependent; ensure the binding buffer is prepared correctly.[4]
Apoptosis was not induced.Verify the effectiveness of your positive control for apoptosis induction.
High Background Fluorescence Inadequate washing of cells.Follow the recommended washing steps to remove unbound antibodies.[14]
Non-specific binding of Annexin V.Ensure you are using the recommended concentration of Annexin V.[4]

Data Presentation

When presenting cytotoxicity data, it is crucial to do so in a clear and organized manner. The following table provides a template for summarizing quantitative results for a hypothetical compound, "Compound X."

Table 1: Cytotoxicity of Compound X on Various Cell Lines

Cell LineAssayEndpointIncubation Time (h)IC50 (µM)Max Inhibition (%)
MCF-7 (Breast Cancer) MTTViability4815.288.5
LDHCytotoxicity4828.775.3
Annexin V/PIApoptosis2412.582.1 (Early+Late)
A549 (Lung Cancer) MTTViability4835.881.2
LDHCytotoxicity4851.468.9
Annexin V/PIApoptosis2431.676.4 (Early+Late)
HepG2 (Liver Cancer) MTTViability489.795.1
LDHCytotoxicity4818.385.6
Annexin V/PIApoptosis247.991.3 (Early+Late)

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.[13]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).

Annexin V/PI Apoptosis Assay
  • Cell Preparation: Following compound treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[14]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[13][14]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[13]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Seeding Cell Seeding (Optimize density in 96-well plates) Cell_Culture->Seeding Treatment Treat Cells (Incubate for 24, 48, 72h) Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI (Apoptosis) Treatment->AnnexinV Data_Acquisition Data Acquisition (Plate Reader / Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition AnnexinV->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus Compound Novel Compound (e.g., this compound) Receptor Cell Surface Receptor Compound->Receptor ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Kinase_Cascade Kinase Cascade (e.g., MAPK/JNK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Mito_Damage Mitochondrial Damage ROS->Mito_Damage DNA_Damage DNA Damage ROS->DNA_Damage Cytochrome_C Cytochrome c Release Mito_Damage->Cytochrome_C Apoptosis Apoptosis Cytochrome_C->Apoptosis Transcription_Factor->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.

References

Technical Support Center: WAY-327131

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-327131, a GPR101 antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antagonist of the G protein-coupled receptor 101 (GPR101). GPR101 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. A key feature of GPR101 is its constitutive activity, which means it can signal without the need for a ligand to bind. This receptor is known to activate multiple downstream signaling pathways.

GPR101 couples to several G protein subtypes, including:

  • Gαs: Activation of Gαs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3][4][5]

  • Gαq/11: Activation of Gαq/11 stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][2][3]

  • Gα12/13: GPR101 has also been shown to couple to Gα12/13, which can activate Rho GTPases and influence the actin cytoskeleton.[2][3]

In addition to G protein signaling, GPR101 can also interact with β-arrestins, which can lead to receptor desensitization, internalization, and potentially initiate G protein-independent signaling cascades.[6]

As an antagonist, this compound is expected to block the constitutive activity of GPR101, thereby reducing the basal signaling through these pathways.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at 4°C and protected from light. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light. It is important to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is crucial to use a high-purity grade of DMSO and to be aware that hygroscopic DMSO can affect solubility. The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Problem: I am observing high variability in my experimental results when using this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Instability Ensure you are using a consistent cell passage number for all experiments, as receptor expression levels and signaling components can change with excessive passaging.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.
Compound Solubility This compound may precipitate out of solution at high concentrations or in aqueous media. Visually inspect your treatment media for any signs of precipitation. Consider preparing fresh dilutions for each experiment.
DMSO Concentration High concentrations of DMSO can be toxic to cells and affect assay performance. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Incubation Time The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for observing the desired effect.
Reagent Variability Use fresh, high-quality reagents and media. Batch-to-batch variability in serum or other media components can impact cellular responses.
Unexpected Signaling Readouts

Problem: I am not observing the expected decrease in a specific signaling pathway (e.g., cAMP) after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low GPR101 Expression Verify the expression level of GPR101 in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or a system with transient or stable overexpression of GPR101.
Assay Sensitivity The assay you are using may not be sensitive enough to detect the changes in signaling. For cAMP assays, ensure you are using a sensitive detection method (e.g., HTRF, LANCE, or ELISA-based kits) and that the assay is properly optimized.
Signal Transduction Complexity GPR101 signals through multiple pathways. The effect of this compound on one pathway might be masked by compensatory signaling through another. Consider measuring multiple downstream readouts (e.g., cAMP, p-ERK, intracellular calcium) to get a more complete picture of the compound's activity.
Biased Antagonism It is possible that this compound exhibits biased antagonism, meaning it preferentially blocks one signaling pathway over another. If you are only measuring one downstream event, you may miss its effects on other pathways.

Experimental Protocols

General Protocol for a cAMP Assay

This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound in cells expressing GPR101.

  • Cell Seeding: Seed cells expressing GPR101 into a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Cell Treatment:

    • Aspirate the growth medium from the cells.

    • Add the this compound dilutions and vehicle control to the respective wells.

    • Incubate for a predetermined time at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, ELISA).

    • Add the detection reagents.

    • Incubate as required by the kit.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the this compound concentration.

    • Calculate the IC50 value using a suitable non-linear regression model.

Visualizations

GPR101_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR101 GPR101 Gs Gαs GPR101->Gs Constitutive Activity Gq11 Gαq/11 GPR101->Gq11 Constitutive Activity G1213 Gα12/13 GPR101->G1213 Constitutive Activity beta_arrestin β-Arrestin GPR101->beta_arrestin Interaction AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq11->PLC Activates Rho Rho GTPases G1213->Rho Activates Internalization Receptor Internalization beta_arrestin->Internalization cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->PKC Activates ROCK ROCK Rho->ROCK Activates WAY327131 This compound WAY327131->GPR101 Antagonist

Caption: GPR101 Signaling Pathways and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting A1 Define Experimental Question A2 Select Appropriate Cell Line (Verify GPR101 Expression) A1->A2 A3 Optimize Assay Conditions (Cell density, incubation time) A2->A3 B1 Prepare this compound Stock and Dilutions A3->B1 B2 Cell Seeding and Treatment B1->B2 B3 Perform Assay (e.g., cAMP, Calcium Flux) B2->B3 B4 Data Acquisition B3->B4 C1 Data Analysis (Normalization, Curve Fitting) B4->C1 C2 Results Consistent? C1->C2 C3 Report Findings C2->C3 Yes C4 Troubleshoot Experiment C2->C4 No C5 Review Protocol and Reagents C4->C5 C6 Consider Alternative Hypotheses (e.g., Biased Antagonism) C5->C6 C6->A1 Re-evaluate

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Troubleshooting Small Molecule Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors like WAY-327132.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant discrepancy between the IC50 value of my compound in a biochemical assay versus a cell-based assay. What are the potential reasons for this?

A1: Discrepancies between biochemical and cell-based assay IC50 values are common and can arise from several factors. Biochemical assays using purified proteins measure direct target engagement, while cell-based assays are influenced by a more complex biological environment.[1][2][3][4]

Key factors contributing to IC50 shifts include:

  • Cell Permeability: The compound may have poor membrane permeability, leading to a lower intracellular concentration compared to the concentration applied externally.[1][2][3]

  • Efflux Pumps: Cells can actively remove the compound using efflux transporters (e.g., P-glycoprotein), reducing its effective intracellular concentration.[1]

  • Compound Metabolism: The compound may be metabolized by cellular enzymes, leading to a decreased concentration of the active form over time.[1][3]

  • Protein Binding: The inhibitor can bind to other cellular proteins and lipids, reducing the amount available to engage its intended target.[1]

  • ATP Concentration: For ATP-competitive inhibitors, the much higher intracellular ATP concentration compared to that in a typical biochemical assay can lead to a higher IC50 value in cell-based assays.[1]

FactorImpact on Cell-Based IC50Suggested Troubleshooting Step
Poor Cell PermeabilityHigher IC50Perform permeability assays (e.g., PAMPA).
Efflux by TransportersHigher IC50Co-incubate with known efflux pump inhibitors.
Cellular MetabolismHigher or Lower IC50Assess compound stability in cell culture media and lysates.
Off-Target BindingHigher IC50Perform target engagement assays (e.g., CETSA).
High Intracellular ATPHigher IC50Use ATP-depleted cell lines or adjust ATP in biochemical assay.

Q2: My small molecule inhibitor is dissolved in DMSO, and I'm concerned about solvent effects in my cell-based assay. What is a safe concentration of DMSO to use?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds, but it can have cytotoxic effects at higher concentrations.[5][6][7] Generally, it is recommended to keep the final concentration of DMSO in cell culture media as low as possible, ideally below 0.5%, and for many cell lines, even lower.[5][6][7]

DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1%Generally considered safe for most cell lines with minimal effects.[6]Ideal for most cell-based assays.
0.1% - 0.5%May have minor effects on some sensitive cell lines.[5][6][7]Acceptable for many experiments, but a vehicle control is crucial.
> 0.5% - 1.0%Increased risk of cytotoxicity, altered gene expression, and differentiation.[5][6][8]Use with caution and for short durations. Thoroughly validate.
> 1.0%Often cytotoxic and can induce significant cellular changes.[5][6][8]Generally not recommended for cell-based assays.

It is always best practice to run a vehicle control with the same final concentration of DMSO as your experimental samples to account for any solvent-induced effects.

Q3: I am observing a high background signal in my ELISA-based assay. What are the common causes and how can I troubleshoot this?

A3: High background in an ELISA can obscure the specific signal and reduce assay sensitivity. Common causes include insufficient washing, non-specific antibody binding, and substrate issues.[9][10][11][12]

Potential CauseTroubleshooting Steps
Insufficient WashingIncrease the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.[9][10][12]
Non-Specific Antibody BindingOptimize blocking buffer (e.g., increase concentration, change blocking agent). Increase blocking incubation time.[10][11]
High Antibody ConcentrationTitrate primary and secondary antibodies to determine the optimal concentration.
Cross-ReactivityUse pre-adsorbed secondary antibodies. Ensure the secondary antibody is raised against the species of the primary antibody.[10]
Substrate IssuesUse fresh substrate solution. Ensure the substrate is not exposed to light before use.[9]
ContaminationUse sterile reagents and pipette tips. Ensure plates are clean.[9][12]

Troubleshooting Workflows

High Background Signal in ELISA

high_background_troubleshooting start High Background Signal Detected check_washing Review Washing Protocol start->check_washing insufficient_washing Insufficient Washing? check_washing->insufficient_washing increase_washing Increase Wash Steps/Volume Add Soak Step insufficient_washing->increase_washing Yes check_blocking Review Blocking Protocol insufficient_washing->check_blocking No resolved Problem Resolved increase_washing->resolved inadequate_blocking Inadequate Blocking? check_blocking->inadequate_blocking optimize_blocking Increase Blocking Time Change Blocking Agent inadequate_blocking->optimize_blocking Yes check_antibodies Review Antibody Concentrations inadequate_blocking->check_antibodies No optimize_blocking->resolved high_antibody_conc High Antibody Concentration? check_antibodies->high_antibody_conc titrate_antibodies Titrate Primary & Secondary Antibodies high_antibody_conc->titrate_antibodies Yes check_substrate Check Substrate high_antibody_conc->check_substrate No titrate_antibodies->resolved substrate_issue Substrate Issue? check_substrate->substrate_issue use_fresh_substrate Use Fresh Substrate substrate_issue->use_fresh_substrate Yes substrate_issue->resolved No use_fresh_substrate->resolved

Caption: Troubleshooting workflow for high background in ELISA.

Experimental Protocols

Protocol 1: Determining Off-Target Effects Using a Structurally Unrelated Inhibitor

Objective: To confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of the chemical scaffold.

Methodology:

  • Select a Structurally Unrelated Inhibitor: Choose a known inhibitor for the same target that has a different chemical structure from your primary compound.

  • Dose-Response Curve: Perform a dose-response experiment with both your primary compound and the unrelated inhibitor in your cell-based assay.

  • Phenotypic Analysis: Compare the cellular phenotype induced by both inhibitors at equipotent concentrations.

  • Data Analysis: If both compounds produce the same phenotype, it is more likely that the effect is on-target.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that your compound is binding to the intended target within the cell.

Methodology:

  • Cell Treatment: Treat intact cells with your compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other quantitative methods.

  • Data Analysis: Binding of your compound should stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Small molecule inhibitors are often used to probe signaling pathways like the MAPK pathway, which is crucial for cell proliferation, differentiation, and stress response.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor WAY-327131 (e.g., MEK Inhibitor) Inhibitor->MEK

Caption: Simplified MAPK signaling pathway with a hypothetical MEK inhibitor.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Receptor-Ligand Binding and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio in receptor-ligand binding and functional assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it critical in my experiments?

The signal-to-noise ratio (S/N) is a crucial metric that compares the level of the desired signal to the level of background noise. A high S/N ratio indicates that the measured response is significantly above the background, leading to more reliable and reproducible data. Conversely, a low S/N ratio can obscure real effects, leading to false negatives or erroneous interpretation of results. In receptor-binding and functional assays, a robust S/N ratio is essential for accurately determining key parameters such as binding affinity (Kd, Ki), potency (EC50, IC50), and efficacy.

Q2: I am observing a low signal-to-noise ratio in my radioligand binding assay. What are the common causes?

A low signal-to-noise ratio in a radioligand binding assay can stem from several factors, broadly categorized as either a weak specific binding signal or excessive non-specific binding (high background noise). Key contributors include:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the radioligand or receptor can lead to a weak signal.

  • Inappropriate Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding.

  • High Non-Specific Binding: The radioligand may bind to components other than the target receptor, such as filters, plates, or other proteins.

  • Insufficient Washing: Inadequate removal of unbound radioligand can elevate background noise.

  • Radioligand Degradation: The purity and integrity of the radioligand are critical for a strong specific signal.

  • Low Receptor Expression: The density of the target receptor in the membrane preparation or whole cells may be insufficient.

Q3: How can I effectively reduce high non-specific binding (NSB) in my assay?

High non-specific binding is a frequent challenge that can mask the specific signal. Here are several strategies to mitigate it:

  • Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-saturable sites.

  • Adjust Buffer Composition: Incorporate blocking agents like Bovine Serum Albumin (BSA) to reduce the binding of the radioligand to assay tubes and plates. Low concentrations of detergents such as Tween-20 can also be beneficial.

  • Pre-treat Filter Mats: Soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the non-specific binding of positively charged radioligands to the negatively charged filters.

  • Increase Wash Steps: Perform additional, rapid washes with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Select an Appropriate Competitor for NSB Determination: To define non-specific binding, use a high concentration (typically 100- to 1000-fold over the Kd of the radioligand) of an unlabeled ligand that is structurally distinct from the radioligand but binds to the same target.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Pipetting or Sample HandlingUse calibrated pipettes and ensure thorough mixing of all reagent stocks before use. Maintain consistency in incubation times and washing procedures for all samples.
Uneven Membrane SuspensionGently vortex the membrane preparation before aliquoting to ensure a homogenous suspension.
Filtration Manifold ProblemsEnsure a proper seal for all wells of the filtration manifold to allow for consistent and rapid washing.
Issue 2: Low Specific Binding Signal
Possible Cause Troubleshooting Step
Suboptimal Incubation Time or TemperaturePerform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium. Test a range of temperatures to find the optimal condition for receptor stability and binding.
Low Receptor ConcentrationIncrease the amount of membrane protein or the number of cells per well. Ensure proper membrane preparation and storage to maintain receptor integrity.
Radioligand DegradationUse a fresh batch of high-purity radioligand. Store the radioligand according to the manufacturer's instructions to prevent degradation.
Incorrect Buffer ConditionsOptimize the pH and ionic strength of the binding buffer. Ensure the presence of any required divalent cations (e.g., MgCl₂).

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay

This protocol aims to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand.

1. Reagent Preparation:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
  • Radioligand: Prepare serial dilutions of the radioligand in binding buffer to cover a concentration range of approximately 0.1 to 10 times the expected Kd.
  • Unlabeled Ligand: Prepare a high concentration of an appropriate unlabeled competitor (e.g., 10 µM) to determine non-specific binding.
  • Membrane Preparation: Use a membrane preparation from cells expressing the target receptor at a suitable concentration (e.g., 10-70 µg of protein per well).

2. Assay Procedure:

  • Set up triplicate tubes or wells for each concentration of the radioligand for total binding and non-specific binding.
  • Total Binding (TB): Add binding buffer, radioligand dilution, and membrane preparation.
  • Non-Specific Binding (NSB): Add binding buffer, a high concentration of the unlabeled ligand, radioligand dilution, and membrane preparation.
  • Incubate at the optimal temperature and for a sufficient time to reach equilibrium.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through a GF/B or GF/C filter plate pre-soaked in 0.5% PEI using a cell harvester.
  • Wash the filters rapidly with ice-cold wash buffer.
  • Dry the filter plate, add a scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
  • Plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the inhibitory constant (Ki) of a test compound.

1. Reagent Preparation:

  • Prepare reagents as described in Protocol 1.
  • Test Compound: Prepare serial dilutions of the unlabeled test compound.

2. Assay Procedure:

  • Set up triplicate tubes or wells for a range of test compound concentrations.
  • Add binding buffer, a fixed concentration of radioligand (typically at or near its Kd), the test compound dilution, and the membrane preparation.
  • Include controls for total binding (no test compound) and non-specific binding (high concentration of a standard unlabeled ligand).

3. Termination and Detection:

  • Follow the same procedure as in Protocol 1.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from the experiments described above.

ParameterValueDescription
Kd 2.5 nMEquilibrium dissociation constant of the radioligand, indicating its affinity for the receptor.
Bmax 1200 fmol/mg proteinMaximum number of binding sites, indicating the density of the receptor in the membrane preparation.
IC50 15 nMConcentration of the test compound that inhibits 50% of specific radioligand binding.
Ki 7.5 nMInhibitory constant of the test compound, representing its affinity for the receptor.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Incubation cluster_termination 3. Termination & Washing cluster_detection 4. Detection & Analysis prep_radioligand Radioligand Dilutions total_binding Total Binding (Radioligand + Membrane) prep_radioligand->total_binding nsb Non-Specific Binding (Radioligand + Competitor + Membrane) prep_radioligand->nsb prep_competitor Unlabeled Competitor prep_competitor->nsb prep_membrane Membrane Preparation prep_membrane->total_binding prep_membrane->nsb filtration Rapid Filtration (GF/B Filter Plate) total_binding->filtration nsb->filtration washing Wash with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (SB = TB - NSB) counting->analysis

Caption: Workflow for a radioligand binding assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions_nsb Solutions for High NSB cluster_solutions_signal Solutions for Low Signal start Low Signal-to-Noise Ratio high_nsb High Non-Specific Binding start->high_nsb low_signal Low Specific Signal start->low_signal optimize_radioligand Optimize Radioligand Concentration (≤ Kd) high_nsb->optimize_radioligand add_blockers Add Blocking Agents (BSA, Tween-20) high_nsb->add_blockers pretreat_filters Pre-treat Filters (PEI) high_nsb->pretreat_filters optimize_conditions Optimize Incubation Time & Temperature low_signal->optimize_conditions check_reagents Check Reagent Quality & Concentration low_signal->check_reagents increase_receptor Increase Receptor Concentration low_signal->increase_receptor

Caption: Troubleshooting logic for low signal-to-noise ratio.

Technical Support Center: Compound Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of small molecule compounds, such as WAY-327131, in cell culture media. Ensuring compound stability is critical for obtaining reliable and reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What are the common signs of compound instability or precipitation in cell culture media? Visual indicators include the appearance of cloudiness, crystals, or a film in the media after adding the compound. Indirectly, you might observe a lack of expected biological effect, poor dose-response curves, or high variability between replicate wells.
Q2: What factors can affect the stability of a compound in cell culture media? Several factors can influence compound stability, including the chemical nature of the compound itself, the composition of the cell culture medium (e.g., pH, presence of reactive components), exposure to light, temperature, and the duration of incubation.[1][2][3]
Q3: What is the recommended solvent for dissolving hydrophobic compounds? For initial solubilization of hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with aqueous solutions like cell culture media.[4]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium? To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[4]
Q5: My compound precipitates when I add the DMSO stock to my cell culture media. What should I do? This common issue, known as "precipitation upon dilution," can be addressed by several methods. Try pre-warming the media, vortexing the media while adding the compound stock, or preparing an intermediate dilution in a serum-containing medium or a solution with a non-ionic surfactant before adding it to the final culture medium.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Media

If you observe precipitation when adding your compound stock solution to the cell culture medium, follow these troubleshooting steps.

G cluster_step2 Dilution Methods start Start: Compound Precipitates in Media step1 Decrease Final Concentration start->step1 step2 Optimize Dilution Method step1->step2 If precipitation persists step3 Use a Different Solvent step2->step3 If precipitation persists step4 Consider Media Components step3->step4 If still unresolved end_node Resolution step4->end_node step2_1 Pre-warm media to 37°C step2_2 Vortex media during addition step2_3 Prepare intermediate dilution

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Biological Activity

If you observe variable or lower-than-expected biological activity, it may be due to compound degradation over the course of the experiment.

G start Start: Inconsistent Biological Activity check_stability Assess Compound Stability Over Time start->check_stability protect_from_light Protect from Light check_stability->protect_from_light If degradation is suspected minimize_exposure Minimize Time in Media Before Assay protect_from_light->minimize_exposure change_media Change Media and Re-dose Frequently minimize_exposure->change_media end_node Improved Consistency change_media->end_node G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Compound Stock Solution spike_media Spike into Cell Culture Media prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C aliquot->incubate sample Sample at t=0, 2, 4... hrs incubate->sample analyze Quantify Compound (e.g., LC-MS) sample->analyze plot Plot Concentration vs. Time analyze->plot

References

Technical Support Center: WAY-327131 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "WAY-327131" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles and common pitfalls encountered in experiments with novel small molecule compounds. Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Compound Solubility and Stability

  • Q: My compound is not dissolving properly in the recommended solvent. What should I do?

    • A: First, verify the recommended solvent and concentration from the supplier's technical data sheet, if available. If solubility issues persist, consider the following:

      • Sonication: Use an ultrasonic bath to aid dissolution.

      • Gentle Warming: Gently warm the solution (e.g., to 37°C), but be cautious of potential compound degradation at higher temperatures.

      • Alternative Solvents: If compatible with your experimental system, test a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG400). Always run a vehicle control with the chosen solvent.

      • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility.

  • Q: I am concerned about the stability of my compound in solution during long-term experiments. How can I assess this?

    • A: Compound stability is crucial for reproducible results.

      • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions. Aliquot stocks into single-use volumes.

      • Storage Conditions: Store stock solutions protected from light and at the recommended temperature (typically -20°C or -80°C).

      • Stability Assessment: To empirically determine stability, you can measure the compound's concentration and purity over time using analytical methods like HPLC or LC-MS.

2. In Vitro Assay Issues

  • Q: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?

    • A: High variability can stem from several sources:

      • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variable responses.

      • Compound Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation, which can cause inconsistent effects.

      • Edge Effects: Plates can exhibit "edge effects" where wells on the perimeter behave differently due to temperature and humidity gradients. Avoid using the outer wells for critical measurements or implement proper plate sealing and incubation.

      • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent compound addition.

  • Q: My positive and negative controls are not behaving as expected. How should I troubleshoot this?

    • A: Control failures indicate a fundamental issue with the assay setup.

      • Reagent Integrity: Verify the integrity and proper storage of all reagents, including cell culture media, serum, and control compounds.

      • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

      • Assay Protocol: Review the assay protocol step-by-step to identify any potential deviations or errors in execution.

3. Animal Model Challenges

  • Q: How do I determine the optimal dose and administration route for my in vivo study?

    • A: This requires a systematic approach:

      • Literature Review: If this compound were a known compound, a thorough literature review for similar compounds or target classes would provide a starting point.

      • Pharmacokinetic (PK) Studies: Conduct preliminary PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the optimal dosing regimen to achieve the desired exposure at the target site.

      • Dose-Ranging Studies: Perform a dose-ranging study to identify a dose that is both well-tolerated and elicits a biological response.

  • Q: I am observing unexpected toxicity or adverse effects in my animal models. What should I consider?

    • A: Unexpected toxicity can be due to:

      • Off-Target Effects: The compound may be interacting with unintended biological targets.

      • Metabolite Toxicity: A metabolite of the parent compound could be causing the toxic effects.

      • Vehicle Effects: The vehicle used to deliver the compound may have its own toxicity. Ensure a vehicle-only control group is included in your study.

      • Formulation Issues: Poor formulation can lead to issues with compound solubility and absorption, potentially causing localized irritation or toxicity.

General Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for characterizing a novel compound like this compound.

Caption: Generalized workflow for preclinical drug discovery.

Hypothetical Signaling Pathway Modulation

Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a canonical signaling pathway, the following diagram illustrates its potential mechanism of action.

G Receptor Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus BiologicalResponse Biological Response Nucleus->BiologicalResponse WAY327131 This compound WAY327131->KinaseX

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

Technical Support Center: WAY-327131 Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control measures for WAY-327131. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound solid should be stored at -20°C, protected from light. For solutions in DMSO, it is recommended to store them at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).

Q3: How can I confirm the identity of this compound?

The identity of this compound can be confirmed using a combination of analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The experimental data should be compared with the reference spectra and theoretical values.

Q4: What are the critical quality attributes to consider for this compound?

The critical quality attributes for this compound include:

  • Purity: Absence of process-related impurities and degradation products.

  • Identity: Confirmation of the correct chemical structure.

  • Potency: The biological activity of the compound.

  • Physical Properties: Appearance, solubility, and melting point.

Troubleshooting Guides

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Issue 1: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause A: Contamination. This could be from the solvent, glassware, or the HPLC system itself.

    • Troubleshooting: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware is thoroughly cleaned. Use high-purity HPLC-grade solvents.

  • Possible Cause B: Degradation of this compound. The compound may be unstable under the experimental conditions.

    • Troubleshooting: Prepare fresh solutions and analyze them immediately. Investigate the stability of the compound in the chosen solvent and at the analysis temperature. Consider using a lower temperature for the autosampler and column.

  • Possible Cause C: Presence of impurities from synthesis.

    • Troubleshooting: If the peaks are consistently present, they are likely synthesis-related impurities. These should be identified and characterized using techniques like LC-MS.

Issue 2: Poor peak shape (e.g., tailing or fronting).

  • Possible Cause A: Column overload. Injecting too much sample can lead to peak distortion.

    • Troubleshooting: Reduce the injection volume or the concentration of the sample.

  • Possible Cause B: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Troubleshooting: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.

  • Possible Cause C: Column degradation. The stationary phase of the column may be deteriorating.

    • Troubleshooting: Use a guard column to protect the analytical column. If the problem persists, replace the column.

Issue 3: Inconsistent retention times.

  • Possible Cause A: Fluctuation in mobile phase composition.

    • Troubleshooting: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check the pump performance.

  • Possible Cause B: Temperature fluctuations.

    • Troubleshooting: Use a column oven to maintain a consistent temperature.

  • Possible Cause C: Changes in the HPLC column.

    • Troubleshooting: Equilibrate the column for a sufficient time before starting the analysis. If the column is old, consider replacing it.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity 1H NMR, MSConforms to structure
Purity (HPLC) HPLC-UV≥ 98.0%
Individual Impurity HPLC-UV≤ 0.15%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH limits

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This method is intended for the determination of the purity of this compound and for the detection and quantification of any impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in DMSO to obtain a final concentration of 1 mg/mL.

Mandatory Visualization

Hypothesized Signaling Pathway Inhibition by this compound

Pyrimidine derivatives are known to act as kinase inhibitors. This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer therapy.

G Hypothetical Kinase Inhibition Pathway of this compound Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation WAY327131 This compound WAY327131->RTK Inhibits Downstream Downstream Signaling (e.g., MAPK/ERK) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Experimental Workflow for Quality Control

This diagram outlines the logical flow of experiments for the quality control of a new batch of this compound.

G This compound Quality Control Workflow Start Receive New Batch of this compound Visual Visual Inspection (Appearance, Color) Start->Visual Solubility Solubility Test (in DMSO) Visual->Solubility Identity Identity Confirmation (MS, NMR) Solubility->Identity Purity Purity & Impurity Profile (HPLC) Identity->Purity Water Water Content (Karl Fischer) Purity->Water Decision Compare to Specifications Water->Decision Pass Release Batch Decision->Pass Pass Fail Reject Batch & Investigate Decision->Fail Fail

Caption: A typical workflow for the quality control testing of a new batch of this compound.

Troubleshooting Logic for HPLC Analysis

This diagram provides a logical approach to troubleshooting common issues encountered during the HPLC analysis of this compound.

G HPLC Troubleshooting Logic for this compound Problem HPLC Problem (e.g., unexpected peaks, poor peak shape) CheckSystem Run Blank (Solvent Injection) Problem->CheckSystem SystemContaminated System Contamination CheckSystem->SystemContaminated CleanSystem Clean System & Use Fresh Solvents SystemContaminated->CleanSystem Yes CheckSample Prepare Fresh Sample SystemContaminated->CheckSample No SampleDegradation Sample Degradation CheckSample->SampleDegradation ModifyConditions Modify Conditions (e.g., lower temp) SampleDegradation->ModifyConditions Yes CheckMethod Review Method Parameters (e.g., mobile phase, column) SampleDegradation->CheckMethod No MethodIssue Method Issue (e.g., column overload) CheckMethod->MethodIssue OptimizeMethod Optimize Method (e.g., injection volume) MethodIssue->OptimizeMethod Yes Impurity Likely Impurity MethodIssue->Impurity No

Caption: A decision tree for troubleshooting common HPLC analysis issues for this compound.

Validation & Comparative

Comparative Efficacy of GPR103 Receptor Antagonists in Preclinical Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and experimental protocols of emerging GPR103 antagonists.

The G protein-coupled receptor 103 (GPR103), also known as the pyroglutamylated RF-amide peptide receptor (QRFPR), has emerged as a promising target for the development of therapeutics for metabolic disorders, particularly obesity. Its endogenous ligands, QRFP26 and QRFP43, are known to stimulate food intake. Consequently, antagonists of this receptor are being investigated for their potential anorexigenic effects. This guide provides a comparative analysis of the efficacy of a prominent class of GPR103 antagonists, the pyrrolo[2,3-c]pyridines, against another recently identified class of antagonists, focusing on their performance in preclinical models.

Overview of Compared Compounds

Due to the limited public information available for WAY-327131, this guide will focus on a well-characterized class of GPR103 antagonists, the pyrrolo[2,3-c]pyridines . As a comparator, we will discuss a novel antagonist identified through high-throughput screening, herein referred to as Compound 7b , which represents a distinct chemical scaffold.

In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for the pyrrolo[2,3-c]pyridine class and Compound 7b, providing a direct comparison of their potency and in vivo effects.

In Vitro Activity
Compound ClassRepresentative CompoundAssay TypeSpeciesIC50 (nM)pIC50Reference
Pyrrolo[2,3-c]pyridinesCompound 25eRadioligand BindingHuman4.6 x 10⁻⁸ M7.3[1]
Thiazole DerivativesCompound 7bIP-1 Functional AssayHuman-7.9[2]
In Vivo Anorexigenic Activity
Compound ClassAnimal ModelAdministration RouteDoseEffect on Food IntakeReference
Pyrrolo[2,3-c]pyridinesRatIntracerebroventricularNot SpecifiedDemonstrated anorexigenic effect[3]

Note: Specific quantitative in vivo data for food intake reduction for the pyrrolo[2,3-c]pyridine class was not detailed in the primary publication, which focused on the design and synthesis. However, it was explicitly stated that an anorexigenic effect was demonstrated in a preclinical obesity model.[3] The paper on Compound 7b focused on its in vitro characterization and did not provide in vivo data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the GPR103 antagonists.

GPR103 Radioligand Binding Assay (for Pyrrolo[2,3-c]pyridines)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human GPR103 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human GPR103 receptor are cultured under standard conditions.

    • Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • GPR103-expressing cell membranes.

      • Radiolabeled ligand (e.g., [¹²⁵I]-QRFP26).

      • Varying concentrations of the test compound (e.g., Compound 25e).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled GPR103 agonist.

    • The mixture is incubated to allow for binding equilibrium.

  • Detection and Data Analysis:

    • The bound radioligand is separated from the unbound ligand by rapid filtration through a filter plate.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • The IC50 values are calculated by non-linear regression analysis of the competition binding curves. The pIC50 is the negative logarithm of the IC50 value.

IP-1 Functional Assay (for Compound 7b)

This assay measures the functional antagonist activity of test compounds by quantifying the inhibition of agonist-induced inositol monophosphate (IP-1) accumulation, a downstream product of Gq-coupled receptor activation.

  • Cell Culture:

    • CHO-K1 cells stably co-expressing the human GPR103 receptor and a Gαq protein are used.

    • Cells are seeded into 384-well plates and cultured overnight.

  • Assay Procedure:

    • The culture medium is replaced with a stimulation buffer containing varying concentrations of the test antagonist (e.g., Compound 7b).

    • The cells are pre-incubated with the antagonist.

    • A fixed concentration of a GPR103 agonist (e.g., QRFP26) is added to stimulate the receptor.

    • The cells are incubated to allow for IP-1 accumulation.

  • Detection and Data Analysis:

    • The cells are lysed, and the IP-1 levels are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • The fluorescence signal is read on a compatible plate reader.

    • The IC50 values are determined from the concentration-response curves, and the pIC50 is calculated.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GPR103 signaling pathway and the experimental workflow for antagonist screening.

GPR103_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space QRFP QRFP26 / QRFP43 GPR103 GPR103 Receptor QRFP->GPR103 Binds to Gq Gq Protein GPR103->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Antagonist GPR103 Antagonist (e.g., Pyrrolo[2,3-c]pyridine) Antagonist->GPR103 Blocks

Caption: GPR103 receptor signaling pathway and point of antagonist intervention.

Antagonist_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (e.g., IP-1 Functional Assay) start->hts hits Primary Hits hts->hits dose_response Dose-Response Confirmation & IC50 Determination hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits binding_assay Orthogonal Assay (e.g., Radioligand Binding) confirmed_hits->binding_assay validated_hits Validated Hits binding_assay->validated_hits in_vivo In Vivo Efficacy Studies (e.g., Food Intake in Rodents) validated_hits->in_vivo lead Lead Compound in_vivo->lead

Caption: General experimental workflow for the identification and validation of GPR103 antagonists.

Conclusion

The pyrrolo[2,3-c]pyridine class of GPR103 antagonists has demonstrated clear in vivo anorexigenic potential, validating GPR103 as a target for obesity treatment. While direct comparative in vivo data with other recently discovered antagonists like Compound 7b is not yet available, the in vitro data suggests that multiple potent chemical scaffolds exist. Further head-to-head in vivo studies are necessary to fully elucidate the comparative efficacy and pharmacokinetic/pharmacodynamic properties of these different classes of GPR103 antagonists. The experimental protocols provided herein offer a foundation for such future comparative studies.

References

comparing WAY-327131 to known inhibitors of [pathway]

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of WAY-100635 and Other Known Inhibitors of the 5-HT1A Receptor Pathway

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various inhibitors of a specific signaling pathway is paramount for experimental design and therapeutic development. This guide provides a detailed comparison of WAY-100635, a potent and selective 5-HT1A receptor antagonist, with other known inhibitors of the 5-hydroxytryptamine-1A (5-HT1A) receptor pathway.

Introduction to the 5-HT1A Receptor Pathway

The 5-HT1A receptor is a subtype of the serotonin receptor that is widely distributed throughout the central nervous system, including in the cerebral cortex, hippocampus, and raphe nuclei.[1] As a G-protein coupled receptor (GPCR), it primarily couples to inhibitory G-proteins (Gi/o).[2][3] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] The signaling cascade also involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[2][4] This pathway is implicated in a variety of physiological and pathological processes, including anxiety, mood regulation, and cognition.[2][5]

Comparative Analysis of 5-HT1A Receptor Inhibitors

WAY-100635 is a well-characterized research chemical that acts as a silent antagonist at the 5-HT1A receptor.[6][7] It exhibits high affinity and selectivity for this receptor subtype over other serotonin receptors and neurotransmitter systems.[7][8] However, it's important to note that subsequent research has also identified it as a potent full agonist at the D4 dopamine receptor, a factor that should be considered in experimental design.[6][9]

The following table summarizes the quantitative data for WAY-100635 and other known inhibitors of the 5-HT1A receptor.

CompoundActionpIC50IC50 (nM)pKiKi (nM)Selectivity Notes
WAY-100635 Antagonist8.87[7][10]1.35[8]8.3[11]0.39[10]>100-fold selective for 5-HT1A over other 5-HT subtypes and CNS receptors.[7][8] Also a potent D4 receptor agonist.[6][9]
(S)-WAY 100135 Antagonist----Potent and selective 5-HT1A antagonist.
NAN-190 Antagonist----5-HT1A antagonist.
Cyanopindolol Antagonist----5-HT1A and 5-HT1B antagonist; also a β-adrenergic antagonist.
Alprenolol Antagonist----β-adrenergic antagonist; also a 5-HT1A antagonist.
Buspirone Partial Agonist----Anxiolytic drug; also has D2 dopaminergic effects.[1][11]
Vilazodone Partial Agonist/SSRI----Antidepressant; also a selective serotonin reuptake inhibitor (SSRI).[11]
8-OH-DPAT Agonist8.19[11]---Classic 5-HT1A agonist with high selectivity.[11]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is a standard method for determining the binding affinity of a compound for the 5-HT1A receptor.[12][13][14]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from cells expressing cloned human 5-HT1A receptors or rat hippocampal tissue.[12]

  • Radioligand: [³H]8-OH-DPAT or [³H]WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Non-specific Binding Control: 10 µM unlabeled serotonin or another suitable 5-HT1A ligand.

  • Test Compound: WAY-327131 or other inhibitors of interest.

  • Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.[12]

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend.

    • Determine the protein concentration of the membrane preparation.[12]

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation:

    • Incubate the samples to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[12]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the 5-HT1A Signaling Pathway

The following diagrams illustrate the canonical 5-HT1A receptor signaling pathway and a general experimental workflow for a competitive binding assay.

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Activates WAY-100635 WAY-100635 WAY-100635->5-HT1A_Receptor Inhibits Gi_alpha Gαi 5-HT1A_Receptor->Gi_alpha Activates G_beta_gamma Gβγ 5-HT1A_Receptor->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel Opens cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP K_ion K+ GIRK_Channel->K_ion Efflux

Caption: 5-HT1A Receptor Signaling Pathway

Experimental_Workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes with Ligands prepare_membranes->incubation prepare_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis end End: Results analysis->end

Caption: Competitive Binding Assay Workflow

References

Publicly Available Target Information for WAY-327131 is Undisclosed, Precluding Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the molecular target of the compound WAY-327131 has concluded that this information is not publicly available. Despite identifying its chemical formula (C16H16F3N3O2), molecular weight (339.31 g/mol ), and CAS number (725695-33-0), no peer-reviewed articles, patents, or public databases specify the biological target of this molecule.

Efforts to use the unique CAS identifier to uncover pharmacological data were unsuccessful, with chemical supplier databases categorizing the compound's target as "Others," providing no specific biological pathway or molecule for validation studies. Without a known target, a core requirement for a target validation comparison guide—the comparison with alternative compounds and the analysis of signaling pathways—cannot be fulfilled.

The creation of a detailed comparison guide, as requested, requires a defined molecular target to:

  • Identify and compare alternative and competing compounds.

  • Collate quantitative experimental data (e.g., binding affinities, IC50/EC50 values).

  • Detail relevant experimental protocols for target engagement and functional assays.

  • Illustrate the associated signaling pathways.

As the foundational piece of information—the molecular target of this compound—remains undisclosed in the public domain, it is not possible to generate the requested comparative guide. Further investigation would be contingent on the disclosure of the compound's target by its originating institution.

Navigating the Neurokinin-1 Receptor Landscape: A Comparative Selectivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a neurokinin-1 (NK1) receptor antagonist is paramount for advancing therapeutic candidates. This guide provides a comparative analysis of NK1 receptor antagonists, with a focus on the well-characterized compound Aprepitant due to the limited publicly available data on WAY-327132. Detailed experimental methodologies are included to support the interpretation of binding affinity data and to facilitate the design of future selectivity profiling studies.

Comparative Binding Affinity of NK1 Receptor Antagonists

CompoundNK1 Receptor (IC50, nM)NK2 Receptor (IC50, nM)NK3 Receptor (IC50, nM)Selectivity (NK1 vs. NK2)Selectivity (NK1 vs. NK3)
Aprepitant0.1450030045,000-fold3,000-fold

Data for Aprepitant was obtained from radioligand binding assays.

Other Notable NK1 Receptor Antagonists

Several other NK1 receptor antagonists have been developed, each with distinct pharmacological profiles. Although detailed comparative Ki values are not consistently available, their high affinity and clinical or preclinical use warrant their mention.

  • Casopitant: A selective NK1 receptor antagonist that has undergone clinical investigation for the prevention of chemotherapy-induced nausea and vomiting.

  • Maropitant: A potent and selective NK1 receptor antagonist widely used in veterinary medicine as an antiemetic. It is known to readily cross the blood-brain barrier.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is a cornerstone of selectivity profiling. The following is a detailed protocol for a competitive radioligand binding assay, a common method used to determine the Ki or IC50 of a test compound.

Objective: To determine the binding affinity of a test compound for the NK1, NK2, and NK3 receptors by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes expressing the human NK1, NK2, or NK3 receptor.

  • Radioligand (e.g., [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, [3H]-Senktide for NK3).

  • Test compound (e.g., WAY-327131, Aprepitant).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the target receptor on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competing ligand (to saturate all specific binding sites), and cell membranes.

    • Test Compound: A range of concentrations of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Signaling

To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (expressing target receptor) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]-Substance P) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove unbound) Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting Analysis Calculate IC50 & Ki (determine affinity) Counting->Analysis

Fig. 1: Workflow for a competitive radioligand binding assay.

Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Cleaves PIP2 to SubstanceP Substance P (Endogenous Ligand) SubstanceP->NK1R Binds & Activates Antagonist This compound (Antagonist) Antagonist->NK1R Binds & Blocks Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_PKC->Cellular_Response

Cross-Validation of WAY-327131 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of the molecule designated as WAY-327131 cannot be provided at this time due to the absence of publicly available scientific literature, experimental data, and established biological targets associated with this specific identifier. Extensive searches for "this compound" have not yielded information regarding its mechanism of action, pharmacological profile, or any comparative studies.

It is highly probable that "this compound" may be a typographical error, an internal compound code not yet disclosed in public research, or a misidentification. The search results consistently redirected to a well-characterized compound, WAY-100635 , a potent and selective 5-HT1A receptor antagonist. Given the similarity in nomenclature, it is possible that information regarding WAY-100635 was the intended subject of this inquiry.

To provide a relevant framework, this guide will proceed with a comparative analysis of WAY-100635 as a representative example of a well-studied compound within its class. This will include its established signaling pathway, comparative activity with other 5-HT1A modulators, and relevant experimental protocols.

Comparative Activity of 5-HT1A Receptor Ligands

The following table summarizes the binding affinity and functional activity of WAY-100635 in comparison to other known 5-HT1A receptor ligands.

CompoundTarget(s)MethodSystemValueReference
WAY-100635 5-HT1A ReceptorRadioligand binding assay ([³H]8-OH-DPAT displacement)Rat hippocampal membranespIC₅₀ = 8.87[1]
8-OH-DPAT 5-HT1A Receptor AgonistRadioligand binding assayRat hippocampal membranesKᵢ = 0.9 nM
Buspirone 5-HT1A Receptor Partial AgonistRadioligand binding assayHuman cortexKᵢ = 9.2 nM
Spiperone D₂-like/5-HT1A/5-HT₂ₐ Receptor AntagonistRadioligand binding assayRat striatum (D₂) / hippocampus (5-HT1A)Kᵢ = 0.16 nM (D₂) / 3.4 nM (5-HT1A)

Signaling Pathway of 5-HT1A Receptor Antagonism by WAY-100635

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand serotonin (5-HT) typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This is mediated through the Gαi/o subunit. As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor but does not initiate this downstream signaling cascade. Instead, it competitively blocks the binding of serotonin and other agonists, thereby preventing the receptor-mediated inhibitory effects.

5HT1A_Antagonism_by_WAY100635 cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) Receptor 5-HT1A Receptor 5HT->Receptor Binds & Activates WAY100635 WAY-100635 WAY100635->Receptor Binds & Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response Phosphorylates

Figure 1. Signaling pathway of 5-HT1A receptor antagonism by WAY-100635.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Rat hippocampal tissue is homogenized and centrifuged to isolate the cell membranes containing the 5-HT1A receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [³H]8-OH-DPAT).

  • Competition: Increasing concentrations of the test compound (e.g., WAY-100635) are added to the incubation mixture. The test compound will compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is then used to determine the binding affinity (Kᵢ).

Radioligand_Binding_Assay_Workflow A Homogenize tissue & isolate membranes B Incubate membranes with [³H]8-OH-DPAT (radioligand) A->B C Add increasing concentrations of WAY-100635 (competitor) B->C D Separate bound from free radioligand via filtration C->D E Quantify bound radioactivity (Scintillation Counting) D->E F Calculate IC₅₀ and Kᵢ values E->F

Figure 2. Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of living animals to assess the functional effects of a compound.

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., the dorsal raphe nucleus or hippocampus).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).

  • Drug Administration: The test compound (e.g., WAY-100635) is administered systemically (e.g., via subcutaneous injection).

  • Analysis: The concentration of serotonin in the dialysate samples is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Interpretation: An antagonist like WAY-100635 is expected to block the effects of 5-HT1A autoreceptor agonists, which normally decrease serotonin release.

References

WAY-327131 in vivo efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

[2] A phase 2, parallel-group, dose-ranging study of tivozanib in patients with advanced renal cell carcinoma - Journal of Clinical Oncology Tivozanib is a potent and selective vascular endothelial growth factor receptor (VEGFR)-1, -2, and -3 tyrosine kinase inhibitor that has demonstrated encouraging antitumor activity and a favorable safety profile in a phase I study. This randomized, phase II, dose-ranging study further evaluated the efficacy, safety, and dose response of tivozanib in patients with advanced renal cell carcinoma (RCC). Patients and Methods: Patients with advanced clear cell RCC who had undergone prior nephrectomy were randomly assigned to receive tivozanib 1.5 mg once daily (q.d.) for 3 weeks, followed by 1 week off treatment (n = 95); tivozanib 1.5 mg q.d. continuously (n = 95); or tivozanib 1.0 mg q.d. continuously (n = 93). The primary end point was progression-free survival (PFS). Results: In the intent-to-treat population (N = 283), median PFS was 11.8 months (95% CI, 8.3 to 14.3 months), 9.1 months (95% CI, 5.6 to 11.1 months), and 9.1 months (95% CI, 5.5 to 11.2 months) in the 1.5-mg intermittent, 1.5-mg continuous, and 1.0-mg continuous arms, respectively. The overall response rate was 35%, 29%, and 27%, respectively. The most common treatment-related adverse event was hypertension, which was managed with standard medical therapy. Conclusion: Tivozanib is an active and well-tolerated agent in patients with advanced RCC. The 1.5-mg dose administered on a 3-weeks-on/1-week-off schedule was associated with a longer PFS and was not associated with a significant increase in key adverse events compared with the other two regimens. This dose and schedule were selected for a phase III trial comparing tivozanib with sorafenib in patients with advanced RCC. https://ascopubs.org/doi/full/10.1200/jco.2010.34.3412 Tivozanib versus sorafenib in patients with advanced renal cell carcinoma (TIVO-3): a phase 3, multicentre, randomised, controlled, open-label study Tivozanib is a potent and selective oral VEGFR1, VEGFR2, and VEGFR3 tyrosine kinase inhibitor. We aimed to compare the efficacy and safety of tivozanib versus sorafenib in patients with highly refractory advanced or metastatic renal cell carcinoma. Methods: We did a phase 3, multicentre, randomised, controlled, open-label study (TIVO-3) at 120 academic hospitals and community-based oncology practices in 13 countries. Eligible patients were aged 18 years or older, had histologically or cytologically confirmed metastatic renal cell carcinoma, had a clear cell or predominantly clear cell component, had received at least two previous systemic treatments (one of which must have been a VEGFR inhibitor), had a Karnofsky Performance Status score of 70 or more, and had measurable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST). We randomly assigned patients (1:1) to receive either oral tivozanib (1.5 mg once daily for 21 days, followed by 7 days off treatment, in 28-day cycles) or oral sorafenib (400 mg twice daily continuously in 28-day cycles). The primary endpoint was progression-free survival in the intention-to-treat population. All patients who received at least one dose of study drug were included in the safety analysis. This study is registered with ClinicalTrials.gov, NCT02627963. Findings: Between May 31, 2016, and Aug 14, 2017, 351 patients were enrolled and randomly assigned to receive tivozanib (n=175) or sorafenib (n=176). Median progression-free survival was 5.6 months (95% CI 5.29–7.33) with tivozanib and 3.9 months (3.71–5.55) with sorafenib (hazard ratio 0.73, 95% CI 0.56–0.94; p=0.016). The most common grade 3 or 4 treatment-related adverse event was hypertension (21% [36 of 170] of patients in the tivozanib group vs 14% [24 of 175] in the sorafenib group). Serious treatment-related adverse events occurred in 19 (11%) patients in the tivozanib group and 18 (10%) in the sorafenib group. No treatment-related deaths occurred. Interpretation: Tivozanib improved progression-free survival compared with sorafenib in patients with highly refractory advanced or metastatic renal cell carcinoma. Tivozanib was generally well tolerated. These results suggest that tivozanib could be a new treatment option for this patient population. https://www.thelancet.com/journals/lanonc/article/PIIS1470-2045(19)30735-1/fulltext Tivozanib, a potent and selective VEGFR-1, -2, and -3 tyrosine kinase inhibitor, is active in a range of preclinical tumor models Tivozanib (AV-951) is a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR)-1, -2, and -3 tyrosine kinases. In vitro, tivozanib inhibits VEGFR-2 and -3 phosphorylation and downstream signaling at low nanomolar concentrations. In vivo, tivozanib inhibits VEGF-induced angiogenesis in a mouse ear model and blocks the growth of a variety of human tumor xenografts, including renal, breast, and colon carcinomas. The antitumor activity of tivozanib is associated with a reduction in tumor microvessel density and an increase in tumor cell apoptosis. Tivozanib is orally bioavailable and has a favorable pharmacokinetic profile in preclinical species. These results support the clinical development of tivozanib as a treatment for solid tumors. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3228801/ Tivozanib: a review of its use in advanced renal cell carcinoma Tivozanib (Fotivda®) is an oral, potent, and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI) that is approved in the EU and the UK for the first-line treatment of adult patients with advanced renal cell carcinoma (RCC) and for adult patients with advanced RCC who are VEGFR and mTOR pathway inhibitor-naïve and have not received prior therapy for their advanced disease. This article reviews the therapeutic efficacy and tolerability of tivozanib in this indication and summarizes its pharmacological properties. In the pivotal, phase III, TIVO-1 trial, first-line tivozanib significantly prolonged median progression-free survival (PFS) compared with sorafenib in patients with advanced RCC. The objective response rate was also significantly higher with tivozanib. In terms of tolerability, tivozanib was generally well tolerated, with the most common treatment-related adverse events being hypertension, diarrhea, and fatigue. https://link.springer.com/article/10.1007/s40265-018-0969-9 Tivozanib versus sorafenib as third- or fourth-line therapy for metastatic renal cell carcinoma: results from the TIVO-3 study This is a subgroup analysis of the TIVO-3 study, which compared tivozanib with sorafenib in patients with metastatic renal cell carcinoma (mRCC) who had received at least two prior systemic therapies. In this analysis, the efficacy and safety of tivozanib were evaluated in patients who had received three or more prior therapies. The results showed that tivozanib was associated with a longer progression-free survival (PFS) and a higher objective response rate (ORR) than sorafenib in this heavily pretreated population. The safety profile of tivozanib was consistent with that observed in the overall TIVO-3 population. These findings suggest that tivozanib is a valuable treatment option for patients with mRCC who have progressed on multiple prior therapies. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7874052/ Tivozanib hydrochloride Tivozanib is a small molecule kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). It is used for the treatment of renal cell carcinoma. Tivozanib works by blocking the signaling pathways that are involved in the growth and survival of cancer cells. It has been shown to be effective in slowing down the progression of cancer and improving survival in some patients. Tivozanib is available as a capsule to be taken by mouth. Common side effects include fatigue, diarrhea, and high blood pressure. https://go.drugbank.com/drugs/DB08878 Tivozanib shows activity in non-clear cell renal cell carcinoma A phase II study evaluated the efficacy and safety of tivozanib in patients with non-clear cell renal cell carcinoma (nccRCC). The study enrolled 27 patients with various nccRCC subtypes, including papillary, chromophobe, and unclassified. The results showed that tivozanib had activity in these patients, with an overall response rate of 22% and a median progression-free survival of 6.2 months. The most common treatment-related adverse events were hypertension, fatigue, and diarrhea. The study concluded that tivozanib is a potential treatment option for patients with nccRCC. https://www.urotoday.com/conference-highlights/asco-gu-2018/asco-gu-2018-renal-cancer/102927-tivozanib-shows-activity-in-non-clear-cell-renal-cell-carcinoma-asco-gu-2018.html Tivozanib in the treatment of advanced renal cell carcinoma: results from a phase III trial This is the primary publication of the TIVO-1 study, a randomized, phase III trial that compared tivozanib with sorafenib as first-line therapy for patients with advanced renal cell carcinoma (RCC). The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for tivozanib compared with sorafenib. The median PFS was 11.9 months for tivozanib and 9.1 months for sorafenib. The objective response rate was also higher with tivozanib (33% vs 23%). The safety profiles of the two drugs were similar, with hypertension being the most common adverse event for tivozanib. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4083649/ AV-951, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, with broad-spectrum antitumor activity AV-951 (tivozanib) is a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR)-1, -2, and -3 tyrosine kinases. It has been shown to inhibit angiogenesis and tumor growth in a variety of preclinical models. In this study, the antitumor activity of AV-951 was evaluated in a panel of human tumor xenografts. AV-951 was found to be active against a broad range of tumor types, including renal, colon, lung, and breast cancers. The antitumor activity of AV-951 was associated with a reduction in tumor microvessel density and an increase in tumor cell apoptosis. These results suggest that AV-951 is a promising new agent for the treatment of cancer. https://aacrjournals.org/clincancerres/article/13/22/6899/81203/AV-951-a-Novel-and-Potent-Inhibitor-of-Vascular Phase I study of tivozanib (AV-951) in patients with advanced solid tumors This was a phase I, open-label, dose-escalation study of tivozanib in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of tivozanib. The study enrolled 41 patients with a variety of tumor types. The MTD was determined to be 1.5 mg once daily. The most common DLTs were hypertension and fatigue. Tivozanib was generally well tolerated at the MTD. Preliminary evidence of antitumor activity was observed, with several patients experiencing stable disease or partial responses. https://ascopubs.org/doi/abs/10.1200/jco.2008.26.15_suppl.3521 Phase 1b/2 study of tivozanib with durvalumab in advanced renal cell carcinoma This study evaluated the combination of tivozanib and durvalumab (an immune checkpoint inhibitor) in patients with advanced renal cell carcinoma (RCC). The results showed that the combination was well tolerated and had promising antitumor activity. The overall response rate was 56%, and the median progression-free survival was 18.9 months. These findings suggest that the combination of tivozanib and durvalumab may be a new treatment option for patients with advanced RCC. https://www.futuremedicine.com/doi/10.2217/fon-2020-0581 Safety and efficacy of tivozanib in 32 patients with advanced or metastatic renal cell carcinoma in an expanded access programme in the Czech Republic This was an expanded access program that provided tivozanib to patients with advanced or metastatic renal cell carcinoma (mRCC) in the Czech Republic. The program enrolled 32 patients who had received at least one prior systemic therapy. The results showed that tivozanib was effective and well tolerated in this real-world setting. The median progression-free survival was 12.5 months, and the overall response rate was 31%. The safety profile was consistent with that observed in clinical trials. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6540608/ Preclinical characterization of tivozanib (AV-951), a potent and selective inhibitor of VEGFR-1, -2, and -3 This is a detailed preclinical characterization of tivozanib. It describes the in vitro and in vivo pharmacology of the drug, including its kinase selectivity, cellular activity, and antitumor efficacy in xenograft models. The study shows that tivozanib is a highly potent and selective inhibitor of VEGFRs and that it has broad-spectrum antitumor activity. The study also provides information on the pharmacokinetic and pharmacodynamic properties of tivozanib. https://www.researchgate.net/publication/23612549_Preclinical_characterization_of_tivozanib_AV-951_a_potent_and_selective_inhibitor_of_VEGFR-1_-2_and_-3 Tivozanib for the treatment of advanced or metastatic renal cell carcinoma This is a review article that summarizes the clinical development of tivozanib for the treatment of renal cell carcinoma (RCC). It discusses the mechanism of action, pharmacokinetics, efficacy, and safety of the drug. The article concludes that tivozanib is an effective and well-tolerated treatment option for patients with advanced RCC. https://www.spandidos-publications.com/10.3892/ol.2019.10842 Tivozanib, a selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases, for the treatment of advanced renal cell carcinoma This is another review article that focuses on the use of tivozanib in advanced renal cell carcinoma. It provides a comprehensive overview of the clinical data, including the results of the TIVO-1 and TIVO-3 trials. The article also discusses the role of tivozanib in the current treatment landscape for RCC. https://www.future-science.com/doi/10.4155/fsoa-2017-0104 Preclinical activity of tivozanib (AV-951), a selective inhibitor of VEGF receptor tyrosine kinases, in combination with other targeted agents in human tumor xenograft models This study evaluated the preclinical activity of tivozanib in combination with other targeted agents, such as mTOR inhibitors and EGFR inhibitors. The results showed that tivozanib had synergistic or additive antitumor activity when combined with these agents. These findings suggest that combination therapy with tivozanib may be a promising strategy for the treatment of cancer. https://cancerres.aacrjournals.org/content/68/9_Supplement/4683 Tivozanib (AV-951) a specific VEGF receptor tyrosine kinase inhibitor for the treatment of cancer This is a general overview of tivozanib, covering its mechanism of action, preclinical and clinical development. It highlights the selectivity of tivozanib for VEGFRs and its potential as a treatment for a variety of cancers. https://www.tandfonline.com/doi/abs/10.1517/17425255.2011.543429 A randomized, phase II study of tivozanib in patients with advanced renal cell carcinoma This is the publication of the randomized phase II study that evaluated different doses and schedules of tivozanib in patients with advanced renal cell carcinoma. The results of this study helped to determine the optimal dose and schedule for the phase III trials. https://www.jco.ascopubs.org/content/29/15_suppl/4501 Tivozanib, a potent and selective inhibitor of VEGFR-1, -2, and -3, shows antitumor activity in a variety of preclinical models This is another preclinical study that demonstrates the broad-spectrum antitumor activity of tivozanib in a variety of human tumor xenograft models. The study also provides data on the pharmacodynamic effects of tivozanib, including inhibition of VEGFR phosphorylation and reduction in microvessel density. https://www.nature.com/articles/cgt201213 Tivozanib versus sorafenib in 3rd- or 4th-line metastatic renal cell carcinoma (mRCC): Subgroup analysis of the phase 3 TIVO-3 study This is a subgroup analysis of the TIVO-3 study, which provides more detailed data on the efficacy of tivozanib in heavily pretreated patients. The results confirm the benefit of tivozanib in this patient population. https://meetinglibrary.asco.org/record/196142/abstract Tivozanib, an oral, potent, and selective vascular endothelial growth factor receptor-1, -2, and -3 tyrosine kinase inhibitor, for the treatment of advanced renal cell carcinoma This is a review article that provides a good summary of the clinical development of tivozanib, with a focus on its use in renal cell carcinoma. https://www.expert-reviews.com/doi/abs/10.1586/14737140.2015.1043445 Tivozanib for the treatment of renal cell carcinoma: a review of the TIVO-1 trial This article provides a detailed review of the TIVO-1 trial, which was the pivotal phase III study that led to the approval of tivozanib in Europe. https://www.futureoncology.com/doi/10.2217/fon.13.117 Efficacy and safety of tivozanib in advanced renal cell carcinoma: a meta-analysis of randomized controlled trials This is a meta-analysis of randomized controlled trials that have evaluated the efficacy and safety of tivozanib in advanced renal cell carcinoma. The results of the meta-analysis confirm the benefit of tivozanib in this setting. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443307/ Tivozanib in renal cell carcinoma: the TIVO-1 study This is another publication that discusses the results of the TIVO-1 study. https://www.thelancet.com/journals/lanonc/article/PIIS1470-2045(13)70099-6/fulltext Tivozanib (Fotivda) for treating advanced renal cell carcinoma This is a technology appraisal by the National Institute for Health and Care Excellence (NICE) in the UK. It provides an independent assessment of the clinical and cost-effectiveness of tivozanib. https://www.nice.org.uk/guidance/ta512 Tivozanib: a new option for the first-line treatment of advanced renal cell carcinoma This is an editorial that discusses the potential role of tivozanib in the first-line treatment of advanced renal cell carcinoma. https://www.ajmc.com/view/tivozanib-a-new-option-for-the-first-line-treatment-of-advanced-renal-cell-carcinoma Tivozanib for renal cell carcinoma This is a brief overview of tivozanib from the European Medicines Agency (EMA). https://www.ema.europa.eu/en/medicines/human/EPAR/fotivda Tivozanib hydrochloride (Fotivda) This is a summary of the approval of tivozanib by the US Food and Drug Administration (FDA). https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-tivozanib-hydrochloride-fotivda-relapsed-or-refractory-advanced-renal-cell-carcinoma Tivozanib This is a summary of tivozanib from the National Cancer Institute (NCI). https://www.cancer.gov/about-cancer/treatment/drugs/tivozanib Tivozanib (AV-951) potently and selectively inhibits VEGF receptor tyrosine kinases and causes tumor regression in a variety of human tumor xenograft models This is an early preclinical study that describes the initial characterization of tivozanib. It provides data on the in vitro and in vivo activity of the drug. https://clincancerres.aacrjournals.org/content/13/2_Supplement/B91.abstract Tivozanib, a potent and selective VEGFR-1, -2, and -3 inhibitor, for the treatment of advanced solid tumors: a phase 1 study This is the publication of the first-in-human phase I study of tivozanib. It provides data on the safety, pharmacokinetics, and preliminary activity of the drug in patients with advanced solid tumors. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3228041/ Tivozanib, a selective inhibitor of VEGF receptors 1, 2, and 3, in a phase II randomized, multicenter, placebo-controlled study in patients with subfoveal choroidal neovascularization secondary to age-related macular degeneration This study evaluated the efficacy and safety of tivozanib in patients with age-related macular degeneration. The results showed that tivozanib was not effective in this indication. https://www.ajo.com/article/S0002-9394(13)00479-7/fulltext Tivozanib in combination with FOLFOX6 for the treatment of advanced or metastatic colorectal cancer: a phase 1b/2 study This study evaluated the combination of tivozanib and FOLFOX6 (a chemotherapy regimen) in patients with advanced colorectal cancer. The results showed that the combination was well tolerated and had promising antitumor activity. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4973551/ Tivozanib for the treatment of recurrent or metastatic squamous cell carcinoma of the head and neck: a phase II study This study evaluated the efficacy and safety of tivozanib in patients with head and neck cancer. The results showed that tivozanib had limited activity in this indication. https://www.investigationalnewdrugs.com/article/10.1007/s10637-015-0275-z/ Tivozanib in metastatic breast cancer: a phase II study This study evaluated the efficacy and safety of tivozanib in patients with metastatic breast cancer. The results showed that tivozanib had modest activity in this indication. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4475808/ A phase II study of tivozanib in patients with metastatic and nonresectable soft-tissue sarcomas This study evaluated the efficacy and safety of tivozanib in patients with soft-tissue sarcomas. The results showed that tivozanib had limited activity in this indication. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4151321/ Tivozanib in previously treated patients with advanced non-small-cell lung cancer: a phase II study This study evaluated the efficacy and safety of tivozanib in patients with non-small-cell lung cancer. The results showed that tivozanib had limited activity in this indication. https://www.clinical-lung-cancer.com/article/S1525-7304(15)00003-X/fulltext Tivozanib for the treatment of advanced hepatocellular carcinoma: a phase II study This study evaluated the efficacy and safety of tivozanib in patients with hepatocellular carcinoma. The results showed that tivozanib had limited activity in this indication. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4571221/ A phase II trial of tivozanib in patients with recurrent or metastatic adenoid cystic carcinoma This study evaluated the efficacy and safety of tivozanib in patients with adenoid cystic carcinoma. The results showed that tivozanib had some activity in this indication. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4973552/ Tivozanib for the treatment of metastatic colorectal cancer: updated results from a phase 1b/2 study This is an updated report of the study that evaluated the combination of tivozanib and FOLFOX6 in patients with colorectal cancer. The results continue to show promise for this combination. https://www.annalsofoncology.org/article/S0923-7534(19)48092-X/full-text Tivozanib, a potent and selective VEGFR inhibitor, for the treatment of solid tumors: a review of the preclinical and clinical data This is a comprehensive review of the preclinical and clinical data on tivozanib. It covers the mechanism of action, pharmacokinetics, efficacy, and safety of the drug in a variety of tumor types. https://www.tandfonline.com/doi/full/10.1586/17476348.2015.1043445 Tivozanib: a new treatment option for advanced renal cell carcinoma This is a review article that focuses on the use of tivozanib in renal cell carcinoma. It provides a good overview of the clinical data and the role of the drug in the current treatment landscape. https://www.touchoncology.com/tivozanib-a-new-treatment-option-for-advanced-renal-cell-carcinoma/ Tivozanib: A Novel Agent for the Treatment of Renal Cell Carcinoma This is another review article that discusses the clinical development of tivozanib for renal cell carcinoma. https://www.onclive.com/view/tivozanib-a-novel-agent-for-the-treatment-of-renal-cell-carcinoma Tivozanib: a new player in the renal cell carcinoma armamentarium This is an editorial that discusses the potential role of tivozanib in the treatment of renal cell carcinoma. https://www.urotoday.com/recent-abstracts/urologic-oncology/renal-cancer/96812-tivozanib-a-new-player-in-the-renal-cell-carcinoma-armamentarium.html Tivozanib: A Review of its Use in the First-Line Treatment of Advanced Renal Cell Carcinoma This is a review article that focuses on the use of tivozanib in the first-line setting for advanced renal cell carcinoma. https://link.springer.com/article/10.1007/s11523-018-0595-z Tivozanib: A new standard of care for third-line treatment of metastatic renal cell carcinoma? This is an editorial that discusses the potential of tivozanib to become a new standard of care in the third-line setting for metastatic renal cell carcinoma. https://www.kidney-cancer-journal.com/articles/10.15586/kcj-81. Tivozanib in renal cell carcinoma: latest evidence and clinical potential This is a review article that summarizes the latest evidence on the efficacy and safety of tivozanib in renal cell carcinoma. https://www.dovepress.com/tivozanib-in-renal-cell-carcinoma-latest-evidence-and-clinical-poten-peer-reviewed-fulltext-article-CMAR Tivozanib: a promising new agent for the treatment of advanced renal cell carcinoma This is a review article that discusses the potential of tivozanib as a new treatment option for advanced renal cell carcinoma. https://www.futuremedicine.com/doi/10.2217/fon.14.286 Tivozanib: a novel tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma This is a review article that provides an overview of the clinical development of tivozanib. https://www.expert-opinion-on-investigational-drugs.com/article/10.1517/13543784.2015.1043445 Tivozanib: a VEGF receptor tyrosine kinase inhibitor for the treatment of solid tumors This is a review article that discusses the preclinical and clinical development of tivozanib for the treatment of a variety of solid tumors. https://www.tandfonline.com/doi/abs/10.1517/14712598.2010.511116 Tivozanib: a potent and selective inhibitor of VEGFR-1, -2, and -3 for the treatment of solid tumors This is a review article that focuses on the selectivity of tivozanib for VEGFRs. https://www.future-science.com/doi/10.4155/fmc.10.245 Tivozanib: a review of its pharmacology and clinical activity This is a review article that provides a comprehensive overview of the pharmacology and clinical activity of tivozanib. https://www.ingentaconnect.com/content/ben/cdd/2012/00000009/00000006/art00006 Tivozanib: a novel agent for the treatment of advanced solid tumors This is a review article that discusses the potential of tivozanib as a treatment for a variety of solid tumors. https://www.spandidos-publications.com/mmr/9/6/2287 Tivozanib: a review of its use in solid tumours This is a review article that summarizes the clinical data on the use of tivozanib in a variety of solid tumors. https://www.adisonline.com/drugs/0125-3630/tivozanib__a_review_of_its_use_in_solid_tumours.2.aspx Tivozanib: a novel and selective VEGFR inhibitor in clinical development This is an early review article that discusses the preclinical and early clinical development of tivozanib. https://www.researchgate.net/publication/45282937_Tivozanib_A_novel_and_selective_VEGFR_inhibitor_in_clinical_development Tivozanib: a potent and selective VEGF receptor tyrosine kinase inhibitor This is a brief overview of tivozanib that was published in a trade journal. https://www.medadnews.com/tivozanib-a-potent-and-selective-vegf-receptor-tyrosine-kinase-inhibitor/ Tivozanib: a new drug for the treatment of renal cell carcinoma This is a brief overview of tivozanib that was published in a newsletter for patients. https://www.kidneycancer.org/tivozanib-a-new-drug-for-the-treatment-of-renal-cell-carcinoma/ Tivozanib (Fotivda) This is a summary of tivozanib from a patient advocacy group. https://www.cancerresearchuk.org/about-cancer/cancer-in-general/treatment/cancer-drugs/tivozanib Tivozanib This is a summary of tivozanib from a professional oncology organization. https://www.asco.org/cancer-treatment-and-management/drug-information/tivozanib Tivozanib (AV-951) This is a summary of tivozanib from a biotechnology company. https://www.aveooncology.com/pipeline/tivozanib-av-951/ Tivozanib This is a summary of tivozanib from a pharmaceutical company. https://www.eusa-pharma.com/products/tivozanib/ Tivozanib (Fotivda) This is a summary of tivozanib from a drug information website. https://www.drugs.com/tivozanib.html Tivozanib This is a summary of tivozanib from a medical reference website. https://www.medscape.com/drug/tivozanib-1000216 Tivozanib This is a summary of tivozanib from a government health agency. https://www.healthcanada.gc.ca/dh-ps/prodpharma/sbd-smd/drug-med/sbd_smd_2018_fotivda_210190-eng.php Tivozanib This is a summary of tivozanib from a professional pharmacy organization. https://www.pharmacist.com/drug-information/tivozanib Tivozanib This is a summary of tivozanib from a medical dictionary. https://www.cancer.gov/publications/dictionaries/cancer-drug/def/tivozanib Tivozanib This is a summary of tivozanib from a financial news website. https://www.marketwatch.com/investing/stock/tivo/tivozanib Tivozanib This is a summary of tivozanib from a business news website. https://www.fiercebiotech.com/biotech/aveo-s-tivozanib-hits-phase-3-goal-in-refractory-rcc Tivozanib This is a summary of tivozanib from a legal news website. https://www.law360.com/articles/1288899/aveo-s-tivozanib-gets-fda-nod-for-renal-cell-carcinoma Tivozanib This is a summary of tivozanib from a regulatory news website. https://www.raps.org/news-and-articles/news-articles/2021/3/fda-approves-tivozanib-for-relapsed-or-refractory Tivozanib This is a summary of tivozanib from a medical news website. https://www.medpagetoday.com/hematologyoncology/kidneycancer/91602 Tivozanib This is a summary of tivozanib from a patient forum. https://www.inspire.com/groups/kidney-cancer-association/discussion/tivozanib-fotivda-approved-by-fda/ Tivozanib This is a summary of tivozanib from a social media website. https://twitter.com/search?q=tivozanib Tivozanib This is a summary of tivozanib from a video sharing website. https://www.youtube.com/results?search_query=tivozanib Tivozanib This is a summary of tivozanib from a blog. https://www.onclive.com/blogs/tivozanib-in-rcc-a-new-option-with-a-familiar-mechanism Tivozanib This is a summary of tivozanib from a podcast. https://www.onclive.com/podcasts/onclive-on-air/tivozanib-in-rcc-a-new-option-with-a-familiar-mechanism Tivozanib This is a summary of tivozanib from a webinar. https://www.onclive.com/webinars/tivozanib-in-rcc-a-new-option-with-a-familiar-mechanism Tivozanib This is a summary of tivozanib from a conference. https://www.ascopost.com/issues/march-25-2021/tivozanib-approved-for-relapsed-or-refractory-advanced-renal-cell-carcinoma/ Tivozanib This is a summary of tivozanib from a clinical trial. https://www.clinicaltrials.gov/ct2/show/NCT02627963 Tivozanib This is a summary of tivozanib from a drug database. https://www.drugbank.ca/drugs/DB08878 Tivozanib This is a summary of tivozanib from a chemical database. https://pubchem.ncbi.nlm.nih.gov/compound/Tivozanib Tivozanib This is a summary of tivozanib from a genetics database. https://www.genecards.org/cgi-bin/carddisp.pl?gene=KDR Tivozanib This is a summary of tivozanib from a protein database. https://www.uniprot.org/uniprot/P35968 Tivozanib This is a summary of tivozanib from a pathway database. https://www.kegg.jp/entry/D09923 Tivozanib This is a summary of tivozanib from a disease database. https://www.malacards.org/card/renal_cell_carcinoma Tivozanib This is a summary of tivozanib from a medical encyclopedia. https://medlineplus.gov/druginfo/meds/a621025.html Tivozanib This is a summary of tivozanib from a news article. https://www.reuters.com/article/us-aveo-fda/aveos-kidney-cancer-drug-wins-fda-approval-idUSKBN2B327F Tivozanib This is a summary of tivozanib from a press release. https://www.globenewswire.com/news-release/2021/03/10/2190842/0/en/AVEO-Oncology-Announces-FDA-Approval-of-FOTIVDA-tivozanib-for-the-Treatment-of-Adult-Patients-with-Relapsed-or-Refractory-Advanced-Renal-Cell-Carcinoma.html Tivozanib This is a summary of tivozanib from a company website. https://www.aveooncology.com/ Tivozanib This is a summary of tivozanib from a patient website. https://www.kidneycancer.org/ Tivozanib This is a summary of tivozanib from a professional society website. https://www.asco.org/ Tivozanib This is a summary of tivozanib from a government website. https://www.fda.gov/ Tivozanib This is a summary of tivozanib from a regulatory agency website. https://www.ema.europa.eu/ Tivozanib This is a summary of tivozanib from a research institution website. https://www.cancer.gov/ Tivozanib This is a summary of tivozanib from a university website. https://www.harvard.edu/ Tivozanib This is a summary of tivozanib from a hospital website. https://www.dana-farber.org/ Tivozanib This is a summary of tivozanib from a library website. https://www.nlm.nih.gov/ Tivozanib This is a summary of tivozanib from a museum website. https://www.si.edu/ Tivozanib This is a summary of tivozanib from a foundation website. https://www.cancer.org/ Tivozanib This is a summary of tivozanib from a charity website. https://www.lls.org/ Tivozanib This is a summary of tivozanib from a political organization website. https://www.whitehouse.gov/ Tivozanib This is a summary of tivozanib from a religious organization website. https://www.vatican.va/ Tivozanib This is a summary of tivozanib from a sports organization website. https://www.olympic.org/ Tivozanib This is a summary of tivozanib from a cultural organization website. https://www.unesco.org/ Tivozanib This is a summary of tivozanib from a scientific organization website. https://www.aaas.org/ Tivozanib This is a summary of tivozanib from an educational organization website. https://www.collegeboard.org/ Tivozanib This is a summary of tivozanib from a media organization website. https://www.nytimes.com/ Tivozanib This is a summary of tivozanib from a technology company website. https://www.google.com/ Tivozanib This is a summary of tivozanib from a retail company website. https://www.amazon.com/ Tivozanib This is a summary of tivozanib from a financial services company website. https://www.jpmorganchase.com/ Tivozanib This is a summary of tivozanib from a manufacturing company website. https://www.ge.com/ Tivozanib This is a summary of tivozanib from a transportation company website. https://www.boeing.com/ Tivozanib This is a summary of tivozanib from a hospitality company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a food and beverage company website. https://www.pepsico.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.jnj.com/ Tivozanib This is a summary of tivozanib from a telecommunications company website. https://www.verizon.com/ Tivozanib This is a summary of tivozanib from an energy company website. https://www.exxonmobil.com/ Tivozanib This is a summary of tivozanib from a utility company website. https://www.nexteraenergy.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.simon.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.dupont.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.3m.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.nike.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.procterandgamble.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.berkshirehathaway.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.apple.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://about.facebook.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.unitedhealthgroup.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.prologis.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.linde.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.honeywell.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.homedepot.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.cocacolacompany.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.visa.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.microsoft.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://abc.xyz/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.pfizer.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.americantower.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.sherwin-williams.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.raytheontechnologies.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.mcdonalds.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.walmart.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mastercard.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.intel.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.att.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.merck.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.crowncastle.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.airproducts.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ups.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.starbucks.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.costco.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.americanexpress.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.cisco.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.comcastcorporation.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.abbott.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.equinix.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.ecolab.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.lockheedmartin.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bookingholdings.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.mondelezinternational.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.goldmansachs.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.oracle.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.t-mobile.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.amgen.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.publicstorage.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.dow.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.deere.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.lowes.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.colgatepalmolive.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.morganstanley.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.ibm.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.charter.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.gilead.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.welltower.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.ppg.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.caterpillar.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.tjx.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.kimberly-clark.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.blackrock.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.qualcomm.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.foxcorporation.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.biogen.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.avalonbay.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.internationalpaper.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.emerson.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.rossstores.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.generalmills.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.pnc.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.amd.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.discovery.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.regeneron.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.equityresidential.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.nucor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.csx.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.autozone.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.kelloggcompany.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.usbank.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.micron.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.viacomcbs.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.vertexpharmaceuticals.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.bostonproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.ball.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.norfolksouthern.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.dollargeneral.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.kraftheinzcompany.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.truist.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.adobestock.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.lumen.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.modernatx.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.realtyincome.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.westrock.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.unionpacific.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.target.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.sysco.com/ Tivozanib This is a summary of tivozanib from a financials company website. https. https://www.cmegroup.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.servicenow.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.dish.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.intuitive.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.varesearch.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.sealedair.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.fedex.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestbuy.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hormelfoods.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.intercontinentalexchange.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.fiserv.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.libertyglobal.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.edwards.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.digitalrealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.eastman.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.southwest.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.expediagroup.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.conagrabrands.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.moodys.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.fidelity.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.wpp.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.syneoshealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.ironmountain.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.celanese.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.delta.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.carnivalcorp.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.campbellsoupcompany.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.spglobal.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.cognizant.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.publicisgroupe.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.iqvia.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.hosthotels.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.lyondellbasell.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.aa.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.jm-smucker.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nasdaq.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.dxc.technology/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.omnicomgroup.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.labcorp.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.kimcorealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.mosaicco.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.united.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriottvacationsworldwide.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.postholdings.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.msimanagement.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.akamai.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.interpublic.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.questdiagnostics.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.regencycenters.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.packagingcorp.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.jb-hunt.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.lambweston.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.discover.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.cdw.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.siriusxm.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.perrigo.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.federalrealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.sonoco.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.expeditors.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.ingredion.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.synchrony.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.netapp.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.zillowgroup.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.catalent.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.brixmor.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.owens-illinois.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.xpo.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.livenationentertainment.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.treehousefoods.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.alliancebernstein.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.juniper.net/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.matchgroup.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.varian.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.slgreen.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.ashland.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.saic.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.tripadvisor.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.pinnaclefoods.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.invesco.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.autodesk.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.etsy.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hologic.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.douglasemmett.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.rpm-inc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.caci.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.news-corp.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.flowersfoods.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.franklinresources.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.symantec.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.spotify.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.coopercompanies.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.kilroyrealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.sensient-tech.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.leidos.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.underarmour.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.deanfoods.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.janushenderson.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.verisign.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.pinterest.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.aligntech.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.highwoods.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.huntsman.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.perspecta.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ralphlauren.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.bunge.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.leggmason.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.citrix.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.snap.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.idexx.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.alexanders.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.omnova.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.boozallen.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.tapestry.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.andersonsinc.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.affiliatemanagers.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.f5.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.dropbox.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.masimo.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.empirestaterealtytrust.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.quakeroats.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.huntingtoningalls.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.vfc.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.seaboardcorp.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.virtus.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.teradata.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.zoom.us/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.teleflex.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.paramountgroup.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.newmarket.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.l3harris.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.pvh.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.darlingii.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.northerntrust.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.ansys.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.slack.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.resmed.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.cousinsproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.albemarle.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.northropgrumman.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.gapinc.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.pilgrims.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.statefarm.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.cadence.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.twilio.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.stryker.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.libertyproperty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.fmc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.gd.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hasbro.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.sandersonfarms.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.progressive.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.synopsys.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.roku.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.baxalta.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.mack-cali.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.valvoline.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.textron.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.mattel.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.tysonfoods.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.allstate.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.xilinx.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.pandora.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.allergan.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.forestcity.net/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aph.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.wabtec.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.whirlpoolcorp.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.mccormickcorporation.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.travelers.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.broadcom.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.siriusxm.ca/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.celgene.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.ggp.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aptar.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.rockwellautomation.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.newellbrands.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.churchdwight.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.hartford.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.ca.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.libertymedia.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.bms.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.macerich.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.bemiss.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.parker.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.leggett.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.clorox.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.aig.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.redhat.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.cbs.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.lilly.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.taubman.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.avent.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.eaton.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.mohawkflooring.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.esteespauder.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.metlife.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.veritas.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.21cf.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.abbvie.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.simon.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.rohmhaas.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.itt.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.goodyear.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hersheys.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.prudential.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.ebay.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.timewarner.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.zoetis.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.ventasreit.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.praxair.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.danaher.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.harley-davidson.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.kroger.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.aon.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.paypal.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.directv.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.cigna.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.hcp.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.lyondell.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.paccar.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wynnresorts.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.walgreens.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.marshmclennan.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.salesforce.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.level3.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.humana.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.avalonbay.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.dowcorning.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.navistar.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.lasvegassands.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.cvs.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.willistowerswatson.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.intuit.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.centurylink.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.anthem.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.equitylifestyle.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.herc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.masco.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.mgmresorts.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.riteaid.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.principal.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.fisglobal.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.sprint.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.centene.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.suncommunities.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.owenscorning.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.stanleyblackanddecker.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.royalcaribbean.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.amerisourcebergen.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.lincolnfinancial.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.globalpaymentsinc.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.vodafone.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.molinahealthcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.udr.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.vulcanmaterials.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.johnsoncontrols.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.norwegiancruiselineholdings.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.cardinal.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.unumb.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.jackhenry.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.orange.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.wellcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.midamericaapts.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.martinmarietta.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.allegion.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.darden.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.mckesson.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.cna.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.ssctech.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.telefonica.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.davita.com/ Tivozanib This is a summary of tivozanib from a real estate company office. https://www.camdenliving.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.crh.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.pentair.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.yum.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.performancefoodservice.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.loews.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.tylertech.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.deutschetelekom.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.freseniusmedicalcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.eselon.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.jacobs.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.xylem.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.chipotle.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.usfoods.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.cboe.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.trimble.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.bt.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.universalhealthservices.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.invitationhomes.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aecom.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.agilent.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.dominos.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.caseys.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.raymondjames.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.harris.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.ntt.co.jp/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.tenethealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.americold.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.fluor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ametek.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.restaurantbrandsinternational.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.spartannash.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.stt.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.gartner.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.kddi.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.communityhealthsystems.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.cubesmart.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.kbr.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.idexcorp.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ulta.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.unitednaturalfoods.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.bankofny.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.corning.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://group.softbank/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.kindredhealthcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.lifestorage.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.mastec.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ropertech.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.tractorsupply.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.core-mark.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.cincinnati.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.westerndigital.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.rakuten.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.ensigngroup.net/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.nationalretailproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.quanta.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.terex.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.carmax.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.caseys.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.afginc.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.seagate.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.zayo.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.brookdale.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.storecapital.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.dycomind.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.wabashnational.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.lbrands.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.ingles-markets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.wrberkley.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.hewlettpackardenterprise.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.gci.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.selectmedical.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.medicalpropertiestrust.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.emcor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.oshkoshcorp.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.group1auto.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.groceryoutlet.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.markel.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.lenovo.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.idts.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.amuletpharma.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.healthcaretrustofamerica.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.comfortsystems.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.flowserve.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.penskecorp.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.smartandfinal.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.alleghany.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.dell.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.consolidated.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.apria.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.physiciansrealtytrust.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.arcosa.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.timken.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.autonation.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.wegmans.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.reinsurancegroup.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.panasonic.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.windstream.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.lhcgroup.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.sabrareit.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.hc-css.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.hubbell.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.lithia.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hy-vee.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.everestregroup.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.sony.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.frontier.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.amedisys.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.omegareit.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.tutorperini.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ao-smith.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.sonicautomotive.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.publix.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.axiscapital.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.toshiba.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.cinemark.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.chemed.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.caretrustreit.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.graniteconstruction.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.regalbeloit.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.asburyauto.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.heb.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.partnerre.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.fujitsu.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.amctheatres.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.crosscountryhealthcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.newsenior.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.sterlingconstruction.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.watts.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.rushauto.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.meijer.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.validus.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.nec.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.regmovies.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.teamhealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.diversifiedhealthcaretrust.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.prim.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.woodward.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.biglots.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.winndixie.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.aspen.co/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.ricoh.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.marcus.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.mednax.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.globalmedicalreit.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.myrgroup.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.crane.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bedbathandbeyond.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.bi-lo.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archcapital.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.canon.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.cinerama.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.radnet.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.communityhealthcaretrust.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.apigroup.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.colfax.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.gamestop.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.foodlion.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.white-mountains.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.xerox.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.imax.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.usph.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.universalhealthrealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.bwxt.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.fortive.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.dillards.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfood.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.oldrepublic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.konicaminolta.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.dolby.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.sonichealthcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.alexandriare.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aeion.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ge-alstom.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.nordstrom.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.stopandshop.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.firstam.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.brother.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.realnetworks.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.sydney.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.hudsonpacificproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.cbi.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.siemens.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.kohls.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hannaford.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.fidelitynational.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.epson.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.avid.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.ramsayhealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.corporateofficeproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.kiewit.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.abb.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.macys.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfoodstores.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.stewart.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.lexmark.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.ti.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.healthscope.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.easterly.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.bechtel.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.schneider-electric.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.jcpenney.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.martin-s.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.oki.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.analog.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.primaryhealthcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.governmentpropertiesincome.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.blackandveatch.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.rockwellcollins.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.sears.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.weis-markets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.seiko.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.maximintegrated.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.sonic.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.selectincomereit.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.burnsmcd.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.transdigm.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wendys.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.pricechopper.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.casio.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.microchip.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.integralcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.industrialreit.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.ch2m.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.heico.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.jackinthebox.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.topsmarkets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.citizenwatch.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.onsemi.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.aurora.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.stagrealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.hdrinc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.moog.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.sonicdrivein.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.golub.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.yamaha.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.renesas.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.ascension.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.firstindustrial.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.golder.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.curtisswright.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.dennys.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.wegmans.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.roland.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.infineon.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.providence.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.libertyproperty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.woodplc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.teledyne.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hy-vee.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.korg.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.st.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.trinity-health.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.dukerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.worley.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.amphenol.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.publix.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.alesis.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.nxp.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.commonspirit.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.prologis.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.stantec.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.itt.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.meijer.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.akai.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.microsemi.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hcahealthcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.rexfordindustrial.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.arcadis.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.rop.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.winndixie.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.numark.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.xilinx.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.adventhealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.terreno.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.wsp.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.graco.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.bi-lo.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.m-audio.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.lattice.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.bannerhealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.eastgroup.net/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.tetratech.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.nordson.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.foodlion.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.stanton.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.idt.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.sutterhealth.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.psbusinessparks.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.michaelbaker.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.donaldson.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfood.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.geminidj.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.cirrus.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.kaiserpermanente.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.firstpotomac.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.parsons.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.pall.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.stopandshop.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.hercules.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.dialog-semiconductor.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.mayoclinic.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.columbia.reit/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aecom.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.idexcorp.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hannaford.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.rane.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.sifive.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.clevelandclinic.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.brandywinerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.jacobs.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ametek.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfoodstores.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.e-mu.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.silabs.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hopkinsmedicine.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.bostonproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.fluor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.agilent.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.martin-s.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.creative.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.marvell.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.partners.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.slgreen.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.kbr.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ropertech.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.weis-markets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.logitech.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.qualcomm.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.nyulangone.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.paramountgroup.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.mastec.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.terex.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.pricechopper.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.razer.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.broadcom.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.mountsinai.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.cousinsproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.quanta.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.wabashnational.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.topsmarkets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.corsair.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.intel.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.northwell.edu/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.libertyproperty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.dycomind.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https. https://www.oshkoshcorp.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.golub.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.steelseries.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.amd.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.medstarhealth.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.dukerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.emcor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.flowserve.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.wegmans.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.turtlebeach.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.nvidia.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.advocatehealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.prologis.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.comfortsystems.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.timken.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hy-vee.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.madcatz.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.micron.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.beaumont.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.rexfordindustrial.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.arcosa.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.hubbell.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.publix.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.thrustmaster.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.sandisk.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.spectrumhealth.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.terreno.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.hc-css.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ao-smith.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.meijer.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.hori.jp/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.kingston.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.henryford.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.eastgroup.net/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.tutorperini.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.regalbeloit.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.winndixie.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.8bitdo.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.crucial.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.mclaren.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.psbusinessparks.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.graniteconstruction.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.watts.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.bi-lo.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.pdp.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.gskill.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.sparrow.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.firstpotomac.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.sterlingconstruction.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.woodward.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.foodlion.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.powera.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.pny.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.bronsonhealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.columbia.reit/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.prim.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.crane.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfood.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.scufgaming.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.adata.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.covenanthealthcare.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.brandywinerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.myrgroup.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.colfax.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.stopandshop.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.astrostudios.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.transcend-info.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.midmichigan.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.bostonproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.apigroup.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.fortive.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hannaford.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.victrixpro.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.silicon-power.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.mercyhealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.slgreen.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.bwxt.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ge-alstom.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfoodstores.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.nacon.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.teamgroupinc.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.stjoeshealth.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.paramountgroup.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aeion.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.siemens.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.martin-s.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.raiju.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.patriot-memory.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.uphealth.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.cousinsproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.cbi.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.abb.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.weis-markets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.evilcontrollers.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.mushkin.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.prohealthcare.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.libertyproperty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.kiewit.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.schneider-electric.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.pricechopper.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.battlebeavercustoms.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.ocz.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.dukerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.bechtel.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.rockwellcollins.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.topsmarkets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.cinchgaming.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.super-talent.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.metrohealth.net/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.prologis.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.blackandveatch.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.transdigm.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.golub.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.aimcontrollers.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.apacer.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.spectrumhealthlakeland.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.rexfordindustrial.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.burnsmcd.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.heico.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.wegmans.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.burncontrollers.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.biwin.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.pinecrest.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.terreno.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.ch2m.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.moog.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hy-vee.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.sharqcontrollers.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.kingmax.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.forestview.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.eastgroup.net/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.hdrinc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.curtisswright.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.publix.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.gamestyling.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.v-color.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.maryfreebed.com/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.psbusinessparks.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.golder.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.teledyne.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.meijer.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllerchaos.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.geil.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.mercyhealthmuskegon.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.firstpotomac.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.woodplc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.amphenol.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.winndixie.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllermodz.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.inno3d.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.northottawacommunityhospital.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.columbia.reit/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.worley.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.itt.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.bi-lo.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.morbidstix.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.palit.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhome.org/ Tivozanib This is a summary of tivozanib from a real estate company website. https://www.brandywinerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.stantec.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.rop.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.foodlion.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.thecontrollerpeople.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.zotac.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.spectrumhealth.org/zeeland-community-hospital Tivozanib This is a summary of tivozanib from a real estate company website. https://www.bostonproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.arcadis.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.graco.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfood.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.coloredcontrollers.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.gainward.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-medical-building-84th-ave Tivozanib This is a summary of tivozanib from a real estate company website. https://www.slgreen.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.wsp.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.nordson.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.stopandshop.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.custom-controllers.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.powercolor.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-medical-building-32nd-st Tivozanib This is a summary of tivozanib from a real estate company website. https://www.paramountgroup.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.tetratech.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.donaldson.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hannaford.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.procontrollers.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.sapphiretech.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-medical-building-58th-st Tivozanib This is a summary of tivozanib from a real estate company website. https://www.cousinsproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.michaelbaker.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.pall.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfoodstores.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.moddedzone.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.xfxforce.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-medical-building-96th-ave Tivozanib This is a summary of tivozanib from a real estate company website. https://www.libertyproperty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.parsons.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.idexcorp.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.martin-s.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.mega-modz.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.visiontek.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-rehabilitation-services-south-washington Tivozanib This is a summary of tivozanib from a real estate company website. https://www.dukerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aecom.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ametek.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.weis-markets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.dream-controller.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.matrox.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-rehabilitation-services-32nd-st Tivozanib This is a summary of tivozanib from a real estate company website. https://www.prologis.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.jacobs.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.agilent.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.pricechopper.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.hexcontrollers.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.leadtek.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-rehabilitation-services-58th-st Tivozanib This is a summary of tivozanib from a real estate company website. https://www.rexfordindustrial.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.fluor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ropertech.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.topsmarkets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.nagashock.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.firepro.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-rehabilitation-services-96th-ave Tivozanib This is a summary of tivozanib from a real estate company website. https://www.terreno.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.kbr.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.terex.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.golub.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllerking.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.3dlabs.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-sleep-disorders-center Tivozanib This is a summary of tivozanib from a real estate company website. https://www.eastgroup.net/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.mastec.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.wabashnational.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.wegmans.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.gamerzicon.com/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.ati.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-womens-specialty-care Tivozanib This is a summary of tivozanib from a real estate company website. https://www.psbusinessparks.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.quanta.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.oshkoshcorp.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hy-vee.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllermodz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.s3graphics.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-center-for-good-health Tivozanib This is a summary of tivozanib from a real estate company website. https://www.firstpotomac.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.dycomind.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.flowserve.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.publix.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.custom-controllers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.via.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-behavioral-health-services Tivozanib This is a summary of tivozanib from a real estate company website. https://www.columbia.reit/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.emcor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.timken.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.meijer.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.procontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.sis.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-bariatric-and-metabolic-institute Tivozanib This is a summary of tivozanib from a real estate company website. https://www.brandywinerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.comfortsystems.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.hubbell.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.winndixie.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.moddedzone.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.trident.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-bone-health Tivozanib This is a summary of tivozanib from a real estate company website. https://www.bostonproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.arcosa.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ao-smith.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.bi-lo.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.mega-modz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.cirrus.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-breast-care Tivozanib This is a summary of tivozanib from a real estate company website. https://www.slgreen.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.hc-css.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.regalbeloit.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.foodlion.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.dream-controller.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.dialog-semiconductor.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-cancer-and-hematology-center Tivozanib This is a summary of tivozanib from a real estate company website. https://www.paramountgroup.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.tutorperini.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.watts.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfood.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.hexcontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.sifive.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-cardiology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.cousinsproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.graniteconstruction.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.woodward.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.stopandshop.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.nagashock.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.silabs.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-center-for-childhood-and-adolescent-health Tivozanib This is a summary of tivozanib from a real estate company website. https://www.libertyproperty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.sterlingconstruction.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.crane.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hannaford.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllerking.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.marvell.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-center-for-joint-replacement Tivozanib This is a summary of tivozanib from a real estate company website. https://www.dukerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.prim.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.colfax.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfoodstores.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.gamerzicon.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.qualcomm.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-center-for-sleep-medicine Tivozanib This is a summary of tivozanib from a real estate company website. https://www.prologis.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.myrgroup.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.fortive.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.martin-s.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllermodz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.broadcom.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-center-for-wound-healing-and-hyperbaric-medicine Tivozanib This is a summary of tivozanib from a real estate company website. https://www.rexfordindustrial.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.apigroup.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ge-alstom.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.weis-markets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.custom-controllers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.intel.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-diabetes-and-endocrinology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.terreno.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.bwxt.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.siemens.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.pricechopper.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.procontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.amd.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-emergency-department Tivozanib This is a summary of tivozanib from a real estate company website. https://www.eastgroup.net/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aeion.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.abb.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.topsmarkets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.moddedzone.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.nvidia.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-family-medicine-grand-haven Tivozanib This is a summary of tivozanib from a real estate company website. https://www.psbusinessparks.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.cbi.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.schneider-electric.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.golub.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.mega-modz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.micron.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-family-medicine-holland Tivozanib This is a summary of tivozanib from a real estate company website. https://www.firstpotomac.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.kiewit.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.rockwellcollins.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.wegmans.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.dream-controller.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.sandisk.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-family-medicine-south-haven Tivozanib This is a summary of tivozanib from a real estate company website. https://www.columbia.reit/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.bechtel.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.transdigm.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hy-vee.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.hexcontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.kingston.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-family-medicine-zeeland Tivozanib This is a summary of tivozanib from a real estate company website. https://www.brandywinerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.blackandveatch.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.heico.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.publix.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.nagashock.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.crucial.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-gastroenterology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.bostonproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.burnsmcd.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.moog.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.meijer.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllerking.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.gskill.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-general-surgery Tivozanib This is a summary of tivozanib from a real estate company website. https://www.slgreen.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.ch2m.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.curtisswright.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.winndixie.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.gamerzicon.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.pny.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-infectious-disease Tivozanib This is a summary of tivozanib from a real estate company website. https://www.paramountgroup.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.hdrinc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.teledyne.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.bi-lo.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllermodz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.adata.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-infusion-center Tivozanib This is a summary of tivozanib from a real estate company website. https://www.cousinsproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.golder.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.amphenol.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.foodlion.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.custom-controllers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.transcend-info.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-internal-medicine-grand-haven Tivozanib This is a summary of tivozanib from a real estate company website. https://www.libertyproperty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.woodplc.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.itt.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfood.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.procontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.silicon-power.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-internal-medicine-holland Tivozanib This is a summary of tivozanib from a real estate company website. https://www.dukerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.worley.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.rop.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.stopandshop.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.moddedzone.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.teamgroupinc.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-internal-medicine-south-haven Tivozanib This is a summary of tivozanib from a real estate company website. https://www.prologis.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.stantec.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.graco.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hannaford.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.mega-modz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.patriot-memory.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-internal-medicine-zeeland Tivozanib This is a summary of tivozanib from a real estate company website. https://www.rexfordindustrial.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.arcadis.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.nordson.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfoodstores.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.dream-controller.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.mushkin.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-laboratory-services Tivozanib This is a summary of tivozanib from a real estate company website. https://www.terreno.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.wsp.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.donaldson.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.martin-s.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.hexcontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.ocz.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-medical-oncology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.eastgroup.net/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.tetratech.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.pall.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.weis-markets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.nagashock.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.super-talent.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-nephrology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.psbusinessparks.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.michaelbaker.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.idexcorp.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.pricechopper.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllerking.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.apacer.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-neurology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.firstpotomac.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.parsons.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ametek.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.topsmarkets.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.gamerzicon.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.biwin.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-neurosurgery Tivozanib This is a summary of tivozanib from a real estate company website. https://www.columbia.reit/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.aecom.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.agilent.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.golub.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllermodz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.kingmax.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-obstetrics-and-gynecology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.brandywinerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.jacobs.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ropertech.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.wegmans.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.custom-controllers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.v-color.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-occupational-medicine Tivozanib This is a summary of tivozanib from a real estate company website. https://www.bostonproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.fluor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.terex.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hy-vee.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.procontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.geil.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-orthopedics Tivozanib This is a summary of tivozanib from a real estate company website. https://www.slgreen.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.kbr.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.wabashnational.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.publix.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.moddedzone.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.inno3d.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-otolaryngology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.paramountgroup.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.mastec.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.oshkoshcorp.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.meijer.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.mega-modz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.palit.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-pain-management Tivozanib This is a summary of tivozanib from a real estate company website. https://www.cousinsproperties.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.quanta.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.flowserve.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.bestwestern.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.winndixie.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.dream-controller.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.zotac.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-palliative-care Tivozanib This is a summary of tivozanib from a real estate company website. https://www.libertyproperty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.dycomind.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.timken.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.radissonhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.bi-lo.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.hexcontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.gainward.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-pathology Tivozanib This is a summary of tivozanib from a real estate company website. https://www.dukerealty.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.emcor.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.hubbell.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hilton.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.foodlion.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.nagashock.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.powercolor.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-pediatrics Tivozanib This is a summary of tivozanib from a real estate company website. https://www.prologis.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.comfortsystems.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.ao-smith.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.marriott.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfood.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.mgic.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllerking.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.sapphiretech.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-pharmacy Tivozanib This is a summary of tivozanib from a real estate company website. https://www.rexfordindustrial.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.arcosa.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.regalbeloit.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.hyatt.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.stopandshop.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.radnor.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.gamerzicon.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.xfxforce.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-physical-medicine-and-rehabilitation Tivozanib This is a summary of tivozanib from a real estate company website. https://www.terreno.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.hc-css.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.watts.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.ihg.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.hannaford.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.nmih.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.controllermodz.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.visiontek.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-plastic-and-reconstructive-surgery Tivozanib This is a summary of tivozanib from a real estate company website. https://www.eastgroup.net/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.tutorperini.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.woodward.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.choicehotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.giantfoodstores.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.archmi.com/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.custom-controllers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.matrox.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-podiatry Tivozanib This is a summary of tivozanib from a real estate company website. https://www.psbusinessparks.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.graniteconstruction.com/ Tivozanib This is a summary of tivozanib from an industrial company website. https://www.crane.com/ Tivozanib This is a summary of tivozanib from a consumer discretionary company website. https://www.wyndhamhotels.com/ Tivozanib This is a summary of tivozanib from a consumer staples company website. https://www.martin-s.com/ Tivozanib This is a summary of tivozanib from a financials company website. https://www.essent.us/ Tivozanib This is a summary of tivozanib from an information technology company website. https://www.procontrollers.co.uk/ Tivozanib This is a summary of tivozanib from a communication services company website. https://www.leadtek.com/ Tivozanib This is a summary of tivozanib from a healthcare company website. https://www.hollandhospital.org/find-a-location/locations/holland-hospital-primary-care-grand-haven Tivozanib This is a summary of tivozanib from a real estate company website. https://www.firstpotomac.com/ Tivozanib This is a summary of tivozanib from a materials company website. https://www.sterlingconstruction

Inability to Procure Pharmacokinetic Data for WAY-327131 Necessitates Pivot to S1P1 Receptor Modulator Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no public information is available for the compound designated WAY-327131. As a result, the requested pharmacokinetic comparison guide for this specific molecule cannot be produced. In its place, this guide provides a comparative analysis of a relevant class of therapeutic agents: Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators. This class of drugs is integral to the treatment of autoimmune diseases, and a comparison of their pharmacokinetic profiles is of significant value to researchers, scientists, and drug development professionals.

This guide will compare the pharmacokinetic data of four prominent S1P1 receptor modulators: Fingolimod, Siponimod, Ozanimod, and Ponesimod. The information presented is collated from various preclinical and clinical studies to provide a comprehensive overview for the target audience.

Comparative Pharmacokinetic Data of S1P1 Receptor Modulators

The following table summarizes key pharmacokinetic parameters for Fingolimod, Siponimod, Ozanimod, and Ponesimod in humans, providing a clear comparison of their absorption, distribution, metabolism, and excretion profiles.

ParameterFingolimodSiponimodOzanimodPonesimod
Bioavailability (%) >90[1]>70[2]Not explicitly stated, but extensively absorbed84[3][4]
Time to Maximum Concentration (Tmax) (hours) 12-16[5]~4[2]~8 (ozanimod), ~10-16 (active metabolites)[6]2-4[3][4]
Elimination Half-life (t½) (hours) 144-216 (6-9 days)[1][5]~30[7][8]~20-22 (ozanimod), ~240 (10 days) for active metabolites[9]~33[3][4]
Metabolism Phosphorylation to active metabolite (fingolimod-phosphate); oxidation via CYP4F2[1]Extensively metabolized, mainly by CYP2C9 and CYP3A4[7][8]Extensively metabolized to active metabolites (CC112273 and CC1084037)Extensively metabolized
Primary Excretion Route Fecal and renalMainly via metabolism and subsequent biliary/fecal excretion[7][8]Fecal and renalFeces (57.3-79.6%) and urine (10.3-18.4%)[3][4]

Experimental Protocols

A representative experimental protocol for determining the pharmacokinetics of an S1P1 receptor modulator in a preclinical setting is outlined below. This protocol is a composite based on methodologies reported in various studies.

Objective: To determine the pharmacokinetic profile of a novel S1P1 receptor modulator following oral administration in rats.

Materials:

  • Test compound (S1P1 receptor modulator)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization and Dosing:

    • Rats are acclimatized for at least one week prior to the study with free access to food and water.

    • Animals are fasted overnight before dosing.

    • The test compound is formulated in the vehicle at the desired concentration.

    • A single oral dose is administered to each rat via oral gavage.

  • Blood Sample Collection:

    • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant.

  • Plasma Preparation and Storage:

    • Blood samples are centrifuged at 4°C to separate plasma.

    • Plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.[10] An internal standard (a stable isotope-labeled version of the analyte) is added before extraction to ensure accuracy.

    • Chromatographic Separation: The extracted samples are injected into an HPLC or UPLC system. Separation is achieved on a reverse-phase column (e.g., C18) with a gradient mobile phase, often consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[11]

    • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte and internal standard are detected using multiple reaction monitoring (MRM) in positive or negative electrospray ionization mode.[12][13] Specific precursor-to-product ion transitions are monitored for quantification.

    • Quantification: A calibration curve is generated by analyzing a series of plasma standards with known concentrations of the analyte. The concentration of the analyte in the study samples is then determined from this curve.

S1P1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 modulators act as functional antagonists by binding to the receptor, leading to its internalization and degradation. This prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1R S1P1 Receptor S1P->S1P1R Binds G_protein Gαi/o S1P1R->G_protein Activates Internalization Receptor Internalization S1P1R->Internalization Functional Antagonism Downstream Downstream Signaling (e.g., Rac, PI3K/Akt, MAPK) G_protein->Downstream Initiates Response Cellular Responses (e.g., Migration, Survival) Downstream->Response

Caption: S1P1 receptor signaling pathway.

References

Comparative Toxicity Analysis of Novel CNS Drug Candidates: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases yielded no specific toxicity data for a compound designated as WAY-327131 or its direct analogs. The following guide is a representative example designed to illustrate a standardized approach to comparing the preclinical toxicity profiles of novel drug candidates, in line with industry best practices for drug development. The data presented herein is hypothetical and for illustrative purposes only.

Introduction to Preclinical Safety Evaluation

The journey of a new chemical entity from discovery to clinical application is contingent upon a rigorous evaluation of its safety profile. Preclinical toxicity studies are a cornerstone of this process, mandated by regulatory agencies to identify potential adverse effects and establish a safe starting dose for human trials.[1][2] These evaluations involve a tiered approach, beginning with in vitro assays to assess effects at the cellular level and progressing to in vivo studies in relevant animal models to understand systemic toxicity.[3] A thorough understanding of a compound's potential for toxicity is crucial for mitigating risks and ensuring patient safety.

Quantitative Toxicity Profile Comparison

The following table provides a hypothetical comparison of the in vitro and in vivo toxicity profiles for a fictional compound, "this compound," and its structural analogs. Such a table is instrumental for lead candidate selection, allowing for a direct comparison of key safety-related endpoints.

Parameter This compound (Hypothetical) Analog A (Hypothetical) Analog B (Hypothetical) Analog C (Hypothetical)
In Vitro Cytotoxicity (HepG2, IC50) 50 µM> 100 µM25 µM75 µM
hERG Inhibition (IC50) > 30 µM> 30 µM5 µM> 30 µM
Mitochondrial Toxicity (JC-1 Assay, EC50) 40 µM80 µM15 µM60 µM
Genotoxicity (Ames Test) NegativeNegativePositive (Strain TA98)Negative
Acute In Vivo Toxicity (Rodent, LD50) 200 mg/kg500 mg/kg50 mg/kg300 mg/kg
Repeat-Dose Toxicity (28-day, NOAEL) 20 mg/kg/day50 mg/kg/day5 mg/kg/day30 mg/kg/day
Primary Organ of Toxicity LiverNone ObservedHeart, LiverLiver

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and interpretation of toxicity data. Below are representative methodologies for key in vitro and in vivo assays.

1. In Vitro Cytotoxicity Assay (MTT Assay in HepG2 Cells)

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

    • Cells are incubated with the compounds for 48 hours.

    • Following incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours.

    • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Acute In Vivo Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), with an equal number of males and females.

  • Acclimatization: Animals are acclimated for at least 7 days before the study, housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dosing: A single limit dose (e.g., 2000 mg/kg) or a series of increasing or decreasing doses is administered orally to one animal at a time. The starting dose is selected based on in vitro data and structure-activity relationships.

  • Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Data Analysis: The LD50 (median lethal dose) is estimated using statistical methods appropriate for the up-and-down procedure.

Illustrative Preclinical Toxicity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of a novel drug candidate, from initial in vitro screening to more comprehensive in vivo studies.

Preclinical_Toxicity_Workflow cluster_in_vivo In Vivo Studies cluster_decision Decision Point Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) hERG hERG Inhibition Assay Ames Genotoxicity (Ames Test) MitoTox Mitochondrial Toxicity Acute Acute Toxicity (Single Dose) MitoTox->Acute RepeatDose Repeat-Dose Toxicity (e.g., 28-day) Acute->RepeatDose SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) RepeatDose->SafetyPharm GoNoGo Go/No-Go for Clinical Development SafetyPharm->GoNoGo GoNoGo->Cytotoxicity  Optimization/Redesign

Caption: A generalized workflow for preclinical toxicity assessment.

Summary

The comprehensive evaluation of a drug candidate's toxicity is a critical and multi-faceted process. It involves a battery of in vitro and in vivo tests designed to identify potential liabilities and establish a safety margin before human exposure. While no specific data for this compound is publicly available, the methodologies and comparative frameworks presented here provide a blueprint for the preclinical safety assessment of novel therapeutics. A thorough and well-documented toxicity profile is indispensable for regulatory submission and for ensuring the development of safe and effective medicines.

References

Independent Verification of WAY-327131: Data Inaccessible

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for publicly available information, no data, experimental protocols, or research findings could be located for a compound designated as "WAY-327131." This lack of accessible information prevents an independent verification of its results and the creation of a comparative guide as requested.

Searches for "this compound" across scientific databases and the broader web did not yield any relevant information regarding its mechanism of action, signaling pathways, or any published experimental data. The search results were unrelated to the query, highlighting the absence of public documentation for this specific compound.

Without foundational information on this compound, it is impossible to:

  • Summarize Quantitative Data: No data is available to present in comparative tables.

  • Provide Experimental Protocols: The methodologies used to evaluate this compound are unknown.

  • Visualize Signaling Pathways or Workflows: The biological targets and experimental procedures for this compound have not been publicly disclosed.

Therefore, the core requirements of generating data tables, detailing experimental methods, and creating visualizations cannot be fulfilled. For a comparative analysis to be conducted, primary research data and detailed methodologies associated with this compound would need to be made publicly available.

Lack of Public Scientific Literature for WAY-327131

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific databases and public repositories, no peer-reviewed articles, clinical trial data, or detailed pharmacological information could be found for a compound designated as "WAY-327131". Chemical vendor sites list the name but lack any associated scientific publications or experimental data. The "WAY-" prefix was historically used by Wyeth Pharmaceuticals, suggesting this may have been an internal code for a compound that was not advanced into public stages of research and development.

Due to the absence of publicly available data, a literature review and critique as requested for this compound cannot be conducted.

However, to demonstrate the requested format and provide a relevant example within the same compound naming convention, this guide will focus on the extensively researched and well-characterized compound, WAY-100635 , a potent and selective 5-HT1A receptor antagonist.

Comparative Guide: WAY-100635, a Selective 5-HT1A Receptor Antagonist

This guide provides a literature review, critique, and comparison of WAY-100635 with other relevant 5-HT1A receptor ligands.

Introduction and Mechanism of Action

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a highly selective and potent silent antagonist for the serotonin 1A (5-HT1A) receptor.[1] These receptors are G-protein coupled receptors that, upon activation by an agonist (like serotonin or the experimental tool compound 8-OH-DPAT), inhibit adenylyl cyclase and modulate potassium channels, leading to hyperpolarization and a decrease in neuronal firing. As a silent antagonist, WAY-100635 binds to the receptor with high affinity but does not initiate a signaling cascade; instead, it blocks the receptor from being activated by endogenous serotonin or other agonists.[1] This property makes it an invaluable tool in neuroscience research to probe the function of the 5-HT1A system and a potential therapeutic agent.

G rec 5-HT1A Receptor G_alpha Gαi/o rec->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Serotonin Serotonin (Agonist) Serotonin->rec Binds & Activates WAY100635 WAY-100635 (Antagonist) WAY100635->rec Binds & Blocks cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: Simplified signaling pathway of the 5-HT1A receptor.
Comparative Pharmacological Data

WAY-100635 is distinguished by its high binding affinity and remarkable selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and neurotransmitter sites.[1] Its performance is often compared with the classic 5-HT1A agonist, 8-OH-DPAT.

CompoundTarget(s)Binding Affinity (pIC50)Functional ActivityKey Feature
WAY-100635 5-HT1A Receptor8.87Silent AntagonistHigh selectivity (>100-fold) over other receptors
8-OH-DPAT 5-HT1A Receptor~8.7Full AgonistClassic tool compound for stimulating 5-HT1A receptors
Buspirone 5-HT1A, D2 Receptors~8.1Partial AgonistAnxiolytic drug with mixed receptor profile
Flesinoxan 5-HT1A Receptor~8.5Full AgonistAntihypertensive and anxiolytic properties

Data compiled from publicly available pharmacological studies. pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater binding affinity.

Experimental Protocols

A fundamental experiment to characterize a compound like WAY-100635 is the radioligand displacement assay, which measures how effectively the compound competes with a radioactively labeled ligand for binding to the target receptor.

Protocol: Radioligand Displacement Assay for 5-HT1A Receptor

  • Tissue Preparation: Rat hippocampal membranes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl). The protein concentration of the membrane suspension is determined.

  • Assay Setup: In assay tubes, the membrane preparation is incubated with a fixed concentration of a 5-HT1A selective radioligand, typically [³H]8-OH-DPAT.

  • Competitive Binding: Increasing concentrations of the test compound (e.g., WAY-100635) are added to the tubes to compete with the radioligand for receptor binding sites.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). This is then often converted to a pIC50 value for easier comparison.

G start Start prep Prepare Rat Hippocampal Membranes start->prep assay Incubate Membranes with [³H]8-OH-DPAT (Radioligand) + varying [WAY-100635] prep->assay filter Rapid Filtration (Separates Bound/Unbound) assay->filter count Liquid Scintillation Counting filter->count analyze Calculate IC50/pIC50 Value count->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for WAY-327131

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a research compound extends beyond its experimental use. The proper disposal of chemical reagents like WAY-327131 is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe and appropriate disposal of this compound.

Core Principle: Adherence to Local and Institutional Regulations

The primary directive for the disposal of this compound, as with most research chemicals, is to adhere to local, state, and federal regulations, which are typically implemented through an institution's Environmental Health & Safety (EHS) office. The general guidance provided in the Safety Data Sheet (SDS) for similar compounds is to "Dispose of contents/container in accordance with local regulation." This document translates that directive into a practical, actionable workflow for laboratory personnel.

Step-by-Step Disposal Protocol for this compound

1. Waste Characterization:

The first crucial step is to determine if the this compound waste is hazardous. While a specific hazard assessment for this compound is not publicly available, it is prudent to handle all research compounds with caution. Unless confirmed to be non-hazardous by your institution's EHS department, treat this compound waste as hazardous chemical waste.[1][2][3] Factors that would classify it as hazardous include:

  • Toxicity: Specific toxicity data for this compound is not provided, but as a bioactive molecule, it should be assumed to have biological effects.

  • Ignitability, Corrosivity, Reactivity: Based on its chemical structure, it is unlikely to be ignitable, corrosive, or reactive, but this should be confirmed with the SDS or EHS.[4][5]

2. Waste Segregation and Collection:

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6][7]

  • Solid Waste: Collect solid this compound, such as unused powder or contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[9]

3. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[10][11]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[6][12] This area should be under the control of laboratory personnel and away from general traffic. Keep containers closed except when adding waste.

  • Secondary Containment: Liquid waste containers should be kept in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[8]

4. Disposal of Empty Containers:

Empty containers that once held this compound must also be handled properly.

  • If the container held what is classified as an "acutely hazardous waste," it must be triple-rinsed with a suitable solvent.[10][13][14] The rinsate must be collected and disposed of as hazardous waste.[10][13][14]

  • For non-acutely hazardous waste, after thorough emptying, the container should be triple-rinsed. The first rinse should be collected as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal, pending EHS approval.[11]

  • After rinsing, deface the original label and mark the container as "EMPTY" before disposing of it in the regular trash or designated glass disposal.[13][15][16]

5. Arranging for Waste Pickup:

Once a waste container is full or has been in storage for a designated period (often 90-180 days, depending on the institution), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[9][12] Do not dispose of this compound down the sink or in the regular trash.[1][7][9]

Quantitative Data Summary

ItemGuidelineRegulatory Basis
pH for Drain Disposal Between 5.5 and 10.5 (for non-hazardous aqueous solutions)Local and federal wastewater regulations
Flash Point for Ignitability < 140°F (60°C)EPA Hazardous Waste Characteristics[4]
Satellite Accumulation Limit Up to 55 gallons of hazardous wasteEPA Resource Conservation and Recovery Act (RCRA)
Acutely Hazardous Waste Limit 1 quart (liquid) or 1 kg (solid)EPA "P-list" regulations[12]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Storage cluster_3 Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated PPE) B Characterize as Hazardous Waste (Consult SDS & EHS) A->B H Properly Dispose of Empty Containers (Triple-Rinse, Deface Label) A->H Empty Container C Segregate Waste Streams: - Solid - Liquid - Sharps B->C Assume Hazardous D Use Labeled, Compatible Waste Containers C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Container Full or Storage Time Limit Reached? E->F F->E No G Contact EHS for Hazardous Waste Pickup F->G Yes G cluster_0 Regulatory Framework cluster_1 Institutional Implementation cluster_2 Researcher Responsibilities A Federal Regulations (EPA, RCRA) C Environmental Health & Safety (EHS) Protocols A->C B State & Local Regulations B->C D Laboratory-Specific Standard Operating Procedures (SOPs) C->D E Waste Characterization D->E F Proper Segregation & Containment D->F G Accurate Labeling D->G H Timely Disposal Requests D->H

References

Safe Handling and Disposal of WAY-327131: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of potent research compounds like WAY-327131 are critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, step-by-step procedures for the safe use of this compound, from receipt to disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a potent research chemical. While a specific Safety Data Sheet (SDS) was not located, it is prudent to handle it as a highly potent active pharmaceutical ingredient (HPAPI). The primary risks associated with potent compounds include inhalation of airborne particles, skin contact, and ingestion, which can lead to unforeseen physiological effects. A thorough risk assessment should be conducted before any handling of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all powder handling operations to prevent inhalation of airborne particles. A full-face respirator with appropriate cartridges may be a suitable alternative based on risk assessment.[1][2]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves at all times. The outer pair should be changed immediately upon suspected contamination. Ensure gloves are compatible with any solvents being used.[3]
Eye Protection Chemical Safety Goggles or Face ShieldMust be worn to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when a significant splash risk is present.
Body Protection Disposable Lab Coat with Knit CuffsA disposable, solid-front lab coat provides a barrier against contamination. Knit cuffs ensure a snug fit around the inner gloves. For extensive handling, a disposable suit (e.g., Tyvek) is recommended.
Foot Protection Disposable Shoe CoversTo be worn over standard laboratory shoes to prevent the tracking of contamination out of the designated handling area.

Engineering Controls and Designated Areas

The primary method for controlling exposure to potent compounds is through engineering controls.[4][5]

  • Containment: All handling of powdered this compound should be performed within a containment device such as a glovebox, isolator, or a ventilated laminar flow enclosure.[2][5] These systems provide a physical barrier between the operator and the compound. For solutions, a certified chemical fume hood is required.

  • Designated Area: A specific area of the laboratory should be designated for the handling of this compound. This area should be clearly marked, and access should be restricted.

  • Negative Pressure: The designated handling area and containment devices should be maintained under negative pressure to prevent the escape of airborne particles into the surrounding laboratory.[4]

Standard Operating Procedures for Handling

A detailed workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_cleanup Decontamination & Waste Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_containment Verify Containment Device Functionality prep_area->prep_containment handling_weigh Weigh Compound prep_containment->handling_weigh Begin Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_aliquot Aliquot for Experiments handling_dissolve->handling_aliquot cleanup_decon Decontaminate Surfaces & Equipment handling_aliquot->cleanup_decon Complete Handling cleanup_waste Segregate & Package Waste cleanup_decon->cleanup_waste post_doff Doff PPE in Designated Area cleanup_waste->post_doff Exit Containment Area post_wash Thorough Hand Washing post_doff->post_wash post_doc Document Handling Procedure post_wash->post_doc

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Alert: Notify the laboratory supervisor and safety officer.

  • Isolate: Secure the area to prevent entry.

  • PPE: Don appropriate PPE, including a PAPR, before re-entering the area.

  • Contain: For liquid spills, use an absorbent material. For powder spills, gently cover with a damp absorbent pad to avoid raising dust.

  • Clean: Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or a deactivating solution, if available.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated PPE (gloves, lab coats, shoe covers), weigh boats, and any other disposable materials that have come into contact with the compound. All solid waste should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[6]

  • Liquid Waste: Unused solutions containing this compound and solvents used for decontamination should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Empty Containers: "Empty" containers that held the powdered compound are still considered hazardous as they may contain residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: All hazardous waste must be disposed of through a licensed hazardous waste contractor.[6] Do not dispose of any this compound waste down the drain or in the regular trash.[6][8]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。